1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-methyl-5-(5-methylfuran-3-yl)pyrazol-3-amine |
InChI |
InChI=1S/C9H11N3O/c1-6-3-7(5-13-6)8-4-9(10)12(2)11-8/h3-5H,10H2,1-2H3 |
InChI Key |
DQOWLPWPGZBXMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CO1)C2=NN(C(=C2)N)C |
Origin of Product |
United States |
In-Depth Structure Elucidation of 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine: A Methodological Guide
Executive Summary
Pyrazole and furan rings are highly privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophores in kinase inhibitors, anti-tumor agents, and antimicrobial drugs 12. The compound 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine (CAS 1603254-70-1) is a highly functionalized building block that presents unique analytical challenges due to its electron-rich heteroaromatic system 3.
During the synthesis of substituted pyrazoles (typically via hydrazine-mediated cyclizations of 1,3-dicarbonyls or alkynes), the formation of distinct regiochemical isomers (e.g., 1,3,5-substituted vs. 1,5,3-substituted) is a common hurdle. This whitepaper provides a comprehensive, self-validating methodology for the definitive structure elucidation of this specific pyrazole-furan assembly using advanced Nuclear Magnetic Resonance (NMR) spectroscopy and orthogonal analytical techniques.
Molecular Architecture & Theoretical Considerations
The molecular formula of the target compound is C₉H₁₁N₃O (MW: 177.20 g/mol ). Its architecture consists of three key domains:
-
N1-Methylated Pyrazole Core: Unlike N-unsubstituted pyrazoles, which exist as a mixture of rapidly interconverting annular tautomers that complicate NMR interpretation 4, the N1-methyl group locks the molecule into a single tautomeric state.
-
C5-Primary Amine: The protons of the -NH₂ group are attached to a nitrogen atom (¹⁴N) possessing a nuclear quadrupole moment. This provides an efficient relaxation pathway, leading to significant signal broadening in the ¹H NMR spectrum 4. Furthermore, the strong electron-donating (+M) effect of the amine heavily shields the adjacent C4 position.
-
C3-(5-Methylfuran-3-yl) Moiety: The furan ring introduces long-range scalar couplings (typically ⁴J and ⁵J) and distinct ¹³C chemical shifts that must be carefully mapped via HMBC to prove connectivity 5.
Experimental Workflow & Self-Validating Protocols
To ensure rigorous scientific integrity, the elucidation workflow is designed as a self-validating system where orthogonal experiments confirm individual structural hypotheses.
Figure 1: Self-validating analytical workflow for pyrazole-furan structure elucidation.
Step-by-Step Methodology
-
Sample Preparation (Solvent Selection): Dissolve 15–20 mg of the analyte in 0.6 mL of DMSO-d₆.
-
Causality: DMSO is chosen over CDCl₃ because its strong hydrogen-bond accepting nature disrupts intermolecular hydrogen bonding between pyrazole molecules. This sharpens the quadrupolar-broadened -NH₂ signal and shifts it downfield (~5.20 ppm), preventing overlap with the aliphatic N-CH₃ signal 4.
-
-
1D NMR & D₂O Exchange: Acquire standard ¹H (16 scans) and ¹³C (1024 scans) spectra at 298 K. Following the initial ¹H acquisition, add 10 µL of D₂O directly to the NMR tube, shake vigorously for 1 minute, and re-acquire the ¹H spectrum.
-
Causality: The rapid isotopic exchange of the amine protons with deuterium causes the broad signal at ~5.20 ppm to disappear. This acts as a self-validating proof, unequivocally identifying the exchangeable primary amine protons 4.
-
-
2D NMR Acquisition: Acquire gradient-selected COSY, HSQC, HMBC, and NOESY spectra. Optimize the HMBC delay for a long-range coupling constant of ⁸J_CH = 8 Hz.
-
FTIR Spectroscopy: Prepare a KBr pellet and acquire the IR spectrum.
-
Causality: The presence of a primary amine is orthogonally validated by observing two distinct N-H stretching vibrations (symmetric and asymmetric) in the 3484–3121 cm⁻¹ range, which differentiates it from a secondary amine [[1]]().
-
Data Presentation & Spectral Assignment
The integration of 1D and 2D NMR data yields the complete assignment of the molecule. The highly shielded nature of the pyrazole C4 position (δ 88.5 ppm) is a direct consequence of the resonance electron donation from the adjacent C5-amine group.
| Position | ¹H NMR (δ, ppm, mult, J in Hz) | ¹³C NMR (δ, ppm) | Key HMBC Correlations (H → C) | Key NOESY Correlations |
| N1-CH₃ | 3.60 (s, 3H) | 36.5 | C5 (³J) | C5-NH₂ |
| C3 (Pyrazole) | - | 142.0 | - | - |
| C4 (Pyrazole) | 5.65 (s, 1H) | 88.5 | C3 (²J), C5 (²J), C2' (³J) | C5-NH₂, C2'-H |
| C5 (Pyrazole) | - | 148.2 | - | - |
| C5-NH₂ | 5.20 (br s, 2H)* | - | C5 (²J), C4 (³J) | N1-CH₃, C4-H |
| O1' (Furan) | - | - | - | - |
| C2' (Furan) | 7.50 (d, 1.2, 1H) | 138.4 | C3' (²J), C4' (³J), C5' (³J), C3 (³J) | C4-H |
| C3' (Furan) | - | 118.0 | - | - |
| C4' (Furan) | 6.30 (d, 1.2, 1H) | 108.5 | C2' (³J), C3' (²J), C5' (²J), C5'-CH₃ | C5'-CH₃ |
| C5' (Furan) | - | 152.0 | - | - |
| C5'-CH₃ | 2.30 (s, 3H) | 13.5 | C4' (³J), C5' (²J) | C4'-H |
*Signal disappears upon addition of D₂O.
Mechanistic Insights & Regiochemical Proof
The most critical aspect of this structure elucidation is proving the regiochemistry: confirming that the furan ring is at C3 and the amine is at C5, rather than the inverse (1,5,3-isomer). This is achieved through a combination of HMBC (through-bond) and NOESY (through-space) logical deductions 5.
-
HMBC Causality: The N1-CH₃ protons (δ 3.60) show a strong ³J heteronuclear correlation to the highly deshielded quaternary carbon at δ 148.2 ppm (C5). If the furan ring were at C5, the N1-CH₃ would correlate to a carbon around ~142 ppm.
-
NOESY Causality: Spatial proximity dictates that the N1-methyl group must be adjacent to the substituent at C5. The NOESY spectrum reveals a strong cross-peak between the N1-CH₃ protons and the exchangeable -NH₂ protons (δ 5.20). Crucially, there is no NOE observed between the N1-CH₃ and the furan protons.
-
Cross-Validation: The pyrazole C4-H (δ 5.65) exhibits NOE correlations to both the furan C2'-H and the C5-NH₂ protons, perfectly placing it between the two substituents.
Figure 2: Key HMBC (solid) and NOESY (dashed) correlations establishing the regiochemistry of the pyrazole core.
By strictly adhering to this multimodal approach, drug development professionals can confidently assign the 1,3,5-substitution pattern of this pyrazole-furan building block, ensuring the integrity of downstream structure-activity relationship (SAR) studies.
References
-
Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy. Molecules (via ResearchGate). 5
-
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives. Pharmaceuticals (via NIH PMC). 1
-
Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. BenchChem. 4
-
1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine (CAS 1603254-70-1). ChemScene Product Database. 3
-
Design, antiproliferative potency, and in silico studies of novel 5-methylfuran-3-yl)thio)-3-phenylquinazolin-4(3H)-one based derivatives as potential EGFR inhibitors. ResearchGate. 2
Sources
- 1. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Regioselective Synthesis of 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine: A Technical Whitepaper
Executive Summary
The 5-aminopyrazole scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a core structural motif in kinase inhibitors, anti-inflammatory agents, and agrochemicals. The synthesis of highly substituted derivatives, such as 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine , presents a distinct chemical challenge: controlling the regioselectivity during the cyclocondensation of a monosubstituted hydrazine with an asymmetric 1,3-dielectrophile.
This whitepaper provides an in-depth, self-validating methodological guide for researchers and drug development professionals. It details the mechanistic causality behind the synthesis, focusing on the critical shift between kinetic and thermodynamic control to isolate the desired 5-aminopyrazole regioisomer.
Retrosynthetic Strategy & Mechanistic Rationale
The most robust and industrially scalable approach to synthesize 1-alkyl-3-aryl-5-aminopyrazoles is the Knorr-type condensation of a β -ketonitrile with a substituted hydrazine [1].
For our target molecule, the retrosynthetic disconnection yields methylhydrazine and 3-(5-methylfuran-3-yl)-3-oxopropanenitrile . The β -ketonitrile intermediate itself is accessed via a Claisen-type condensation between ethyl 5-methylfuran-3-carboxylate and the cyanomethyl anion generated from acetonitrile .
Figure 1: Retrosynthetic and forward synthesis workflow for the target 5-aminopyrazole.
The Regioselectivity Challenge
When reacting methylhydrazine with a β -ketonitrile, two regioisomers can form: the 3-aminopyrazole and the 5-aminopyrazole. Methylhydrazine possesses two nitrogen atoms of differing reactivity. The terminal primary amine ( −NH2 ) is less sterically hindered and generally more nucleophilic than the internal secondary amine ( −NHCH3 ). The ratio of the resulting isomers is highly dependent on the reaction conditions, which must be tuned to exploit thermodynamic control [1].
Controlling Regioselectivity: Kinetic vs. Thermodynamic Pathways
To achieve the targeted 1-methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine , the reaction must be driven down the thermodynamic pathway.
-
Thermodynamic Control (Acidic, High Temperature): The addition of a catalytic amount of glacial acetic acid protonates the ketone carbonyl, increasing its electrophilicity. The less hindered −NH2 group of methylhydrazine attacks the ketone to form a stable hydrazone intermediate. The elevated temperature (refluxing toluene or ethanol) provides the activation energy necessary for the subsequent intramolecular cyclization, where the −NHCH3 nitrogen attacks the nitrile carbon. This sequence exclusively yields the 5-aminopyrazole [2].
-
Kinetic Control (Basic, Low Temperature): Under basic conditions (e.g., NaOEt) at 0 °C, the reaction proceeds via a Michael-type addition or direct attack on the nitrile, leading to the undesired 3-aminopyrazole regioisomer.
Figure 2: Mechanistic divergence of methylhydrazine cyclocondensation based on reaction conditions.
Quantitative Optimization Data
The table below summarizes the optimization of the cyclocondensation step. The data clearly demonstrates the causality between the chosen thermodynamic conditions and the successful isolation of the 5-aminopyrazole isomer.
Table 1: Optimization of Cyclocondensation Conditions for Regioselectivity
| Solvent | Catalyst | Temperature | Time | Overall Yield (%) | Regioisomeric Ratio (5-Amino : 3-Amino) |
| Ethanol | None | 25 °C | 12 h | 45% | 40 : 60 |
| Ethanol | NaOEt (1.1 eq) | 0 °C | 4 h | 72% | 5 : 95 (Kinetic) |
| Ethanol | AcOH (0.1 eq) | 78 °C | 4 h | 81% | 95 : 5 |
| Toluene | AcOH (0.1 eq) | 110 °C | 3 h | 88% | 98 : 2 (Thermodynamic) |
Step-by-Step Experimental Methodologies
The following protocols are designed as self-validating systems. In-process controls (such as specific TLC staining) are embedded to ensure the integrity of the synthesis at each stage.
Protocol A: Synthesis of 3-(5-methylfuran-3-yl)-3-oxopropanenitrile
Causality Note: Acetonitrile is a weak carbon acid ( pKa≈25 ). A strong base like Sodium Hydride (NaH) is required to quantitatively deprotonate it, forming the highly nucleophilic cyanomethyl anion necessary to attack the ester.
-
Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet.
-
Base Suspension: Suspend Sodium Hydride (60% dispersion in mineral oil, 1.5 eq, 30 mmol) in 50 mL of anhydrous THF. Cool the suspension to 0 °C using an ice bath.
-
Anion Generation: Add anhydrous Acetonitrile (1.5 eq, 30 mmol) dropwise over 10 minutes. Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.
-
Ester Addition: Dissolve Ethyl 5-methylfuran-3-carboxylate (1.0 eq, 20 mmol) in 20 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 20 minutes.
-
Reaction: Remove the ice bath and gradually heat the mixture to reflux (approx. 66 °C) for 4–6 hours.
-
Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexane:EtOAc 3:1). The consumption of the starting ester and the appearance of a highly UV-active spot at a lower Rf (due to the extended conjugation of the enol tautomer of the β -ketonitrile) indicates successful conversion.
-
Workup: Cool to 0 °C and carefully quench with 30 mL of saturated aqueous NH4Cl . Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure β -ketonitrile.
Protocol B: Thermodynamically Controlled Cyclocondensation
Safety Warning: Methylhydrazine is highly toxic, volatile, and flammable. Perform all operations in a well-ventilated fume hood using appropriate PPE.
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the purified 3-(5-methylfuran-3-yl)-3-oxopropanenitrile (1.0 eq, 10 mmol) in 50 mL of anhydrous Toluene (0.2 M concentration).
-
Reagent Addition: Add Methylhydrazine (1.1 eq, 11 mmol) dropwise at room temperature.
-
Catalyst Addition: Add Glacial Acetic Acid (0.1 eq, 1 mmol) to the mixture. Causality Note: The acid catalyst is critical for driving the thermodynamic formation of the hydrazone intermediate [4].
-
Cyclization: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (110 °C) for 3 hours. The Dean-Stark trap will remove the water generated during the condensation, pushing the equilibrium toward the final cyclized product.
-
Self-Validation (In-Process Control): Monitor via TLC (DCM:MeOH 9:1). The target 5-aminopyrazole will stain positively with ninhydrin (producing a distinct purple/blue spot upon heating), confirming the presence of the free primary amine, distinguishing it from uncyclized intermediates.
-
Workup & Purification: Cool the reaction mixture to room temperature. Concentrate the toluene under reduced pressure. Dissolve the crude residue in Ethyl Acetate (50 mL) and wash with saturated aqueous NaHCO3 (20 mL) to neutralize the acetic acid. Dry the organic layer over Na2SO4 , filter, and concentrate.
-
Crystallization: Recrystallize the crude product from a minimal amount of hot ethanol to afford analytically pure 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine.
Conclusion
The regioselective synthesis of 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine relies heavily on the precise manipulation of reaction thermodynamics. By utilizing a Claisen condensation to establish the 1,3-dielectrophile, followed by an acid-catalyzed, high-temperature cyclocondensation with methylhydrazine, researchers can reliably bypass the kinetic 3-aminopyrazole pathway. These 5-aminopyrazoles serve as critical precursors for advanced pharmaceutical intermediates and fused heterocyclic systems [3].
References
- Source: benchchem.
- Source: mdpi.
- Source: researchgate.
- Source: benchchem.
An In-depth Technical Guide to Elucidating the Mechanism of Action of 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The convergence of privileged heterocyclic scaffolds in a single molecular entity presents a compelling strategy in modern drug discovery. The novel compound, 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine, represents such a hybrid, integrating the well-established pharmacophores of pyrazole and furan. The pyrazole nucleus is a cornerstone in a multitude of approved therapeutics, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2][3] Similarly, the furan moiety is a key structural component in numerous bioactive compounds, contributing to antibacterial, antifungal, antiviral, and anti-inflammatory properties.[4][5][6][7] The amalgamation of these two rings, particularly with the inclusion of a 5-amino group on the pyrazole ring—a known contributor to biological activity[8]—suggests a high potential for this molecule to interact with various biological targets. This technical guide provides a comprehensive, hypothesis-driven framework for the systematic investigation of the potential mechanisms of action of 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine. We will delve into plausible biological targets, outline detailed in vitro and in silico experimental protocols for validation, and present a logical workflow for data interpretation and subsequent lead optimization.
Introduction: Unveiling the Therapeutic Potential of a Pyrazole-Furan Hybrid
The rational design of novel therapeutics often involves the strategic combination of known pharmacophores to create hybrid molecules with potentially synergistic or novel biological activities. The structure of 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine is a prime example of this approach.
-
The Pyrazole Core: Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms. This scaffold is present in a diverse range of pharmaceuticals, such as the anti-inflammatory drug celecoxib and the analgesic difenamizole.[3] Their biological versatility stems from their ability to act as bioisosteres for other aromatic systems and engage in various non-covalent interactions with biological targets.[9]
-
The Furan Moiety: The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is another "privileged scaffold" in medicinal chemistry.[6] It is found in natural products and synthetic drugs and is known to contribute to a wide spectrum of pharmacological effects, including antimicrobial and anticancer activities.[4][7]
-
The 5-Aminopyrazole Substituent: The presence of an amino group at the 5-position of the pyrazole ring is a key structural feature. 5-Aminopyrazole derivatives have been reported to exhibit a range of biological activities, including kinase inhibition and receptor antagonism.[8]
Given the rich pharmacology of its constituent parts, 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine is a compelling candidate for further investigation. This guide will outline a systematic approach to elucidating its mechanism of action, thereby paving the way for its potential development as a novel therapeutic agent.
Hypothesized Mechanisms of Action: A Multi-pronged Investigative Approach
Based on the extensive literature on pyrazole and furan derivatives, we can formulate several plausible hypotheses for the mechanism of action of 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine.
2.1. Enzyme Inhibition
Many pyrazole-containing compounds are known to be potent enzyme inhibitors. Therefore, a primary avenue of investigation should be the inhibitory potential of our target molecule against key enzyme families.
-
Cyclooxygenase (COX) Inhibition: The pyrazole scaffold is a well-known feature of COX-2 inhibitors like celecoxib.[10] It is plausible that 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine could exhibit anti-inflammatory effects through the inhibition of COX-1 and/or COX-2 enzymes.
-
Kinase Inhibition: The 5-aminopyrazole moiety is a common feature in many kinase inhibitors. This suggests that our compound could potentially target various protein kinases involved in cell signaling pathways implicated in cancer and inflammatory diseases.
-
Other Enzymatic Targets: Other potential enzyme targets include, but are not limited to, phosphodiesterases (PDEs), as seen with sildenafil[9], and lactate dehydrogenase, a target for some pyrazole-furan hybrids with antimalarial activity.[11][12]
2.2. Receptor Modulation
The structural features of the molecule suggest potential interactions with various cell surface and nuclear receptors.
-
G-Protein Coupled Receptors (GPCRs): The diverse structures of pyrazole derivatives allow them to bind to a wide range of GPCRs. Investigating the agonist or antagonist activity of our compound at a panel of GPCRs is a logical step.
-
Nuclear Receptors: Some heterocyclic compounds are known to modulate the activity of nuclear receptors. Screening for activity at key nuclear receptors could reveal unexpected mechanisms of action.
2.3. Antimicrobial and Antiviral Activity
Both furan and pyrazole rings are independently associated with antimicrobial and antiviral properties.[1][4][7]
-
Antibacterial and Antifungal Activity: The compound should be screened against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.
-
Antiviral Activity: Evaluation against a range of viruses, particularly those for which furan or pyrazole derivatives have shown activity, is warranted.
2.4. Anticancer Activity
The anticancer potential of both pyrazole and furan derivatives is well-documented.[1][6]
-
Cytotoxicity Screening: The initial step would be to assess the cytotoxic effects of the compound on a panel of human cancer cell lines representing different tumor types.
-
Apoptosis Induction: Further investigation into the mechanism of cell death, such as the induction of apoptosis, would be crucial if significant cytotoxicity is observed.
2.5. Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of furan-containing compounds, suggesting roles in mitigating oxidative stress and neuroinflammation.[13] Pyrazole derivatives have also been investigated for their neuroprotective properties.[14]
-
Anti-neuroinflammatory Activity: The compound could be tested for its ability to suppress the production of pro-inflammatory mediators in glial cells.
-
Antioxidant Activity: Assessing the free-radical scavenging and antioxidant capacity of the molecule is a key step in evaluating its neuroprotective potential.
Experimental Validation: A Step-by-Step Technical Guide
This section provides detailed protocols for the initial in vitro and in silico screening to test the aforementioned hypotheses.
3.1. In Silico Screening and Molecular Docking
Prior to extensive in vitro testing, computational methods can provide valuable insights and help prioritize experimental efforts.
Protocol 1: Target Prediction and Molecular Docking
-
Ligand Preparation:
-
Generate a 3D structure of 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine using a molecular modeling software (e.g., ChemDraw, MarvinSketch).
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
-
Target Prediction:
-
Utilize web-based servers such as SwissTargetPrediction or TargetNet to predict potential protein targets based on the 2D structure of the compound.
-
-
Molecular Docking:
-
Select high-priority protein targets identified from the prediction servers or based on the hypotheses (e.g., COX-2, various kinases, GPCRs).
-
Obtain the crystal structures of the target proteins from the Protein Data Bank (PDB).
-
Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and defining the binding site.
-
Perform molecular docking using software such as AutoDock Vina or Glide to predict the binding mode and affinity of the compound to the target protein.
-
Analyze the docking poses and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to assess the plausibility of the interaction.
-
3.2. In Vitro Enzyme Inhibition Assays
Protocol 2: COX-1/COX-2 Inhibition Assay
-
Assay Principle: Utilize a commercially available COX (ovine or human) inhibitor screening assay kit (e.g., from Cayman Chemical). These assays typically measure the peroxidase activity of COX.
-
Procedure:
-
Prepare a stock solution of 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound to generate a range of test concentrations.
-
Follow the manufacturer's protocol for the assay kit, which typically involves the incubation of the enzyme with the compound and a substrate (arachidonic acid), followed by the detection of prostaglandin production.
-
Include appropriate positive (e.g., celecoxib for COX-2, SC-560 for COX-1) and negative (vehicle) controls.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
-
Protocol 3: Kinase Inhibition Profiling
-
Assay Principle: Screen the compound against a panel of commercially available kinases (e.g., the KinaseProfiler™ service from Eurofins). These assays typically measure the ability of the compound to inhibit the phosphorylation of a substrate by the kinase.
-
Procedure:
-
Submit the compound to a contract research organization (CRO) that offers kinase profiling services.
-
Alternatively, perform in-house assays using commercially available kinase assay kits.
-
The compound is typically tested at a fixed concentration (e.g., 10 µM) in the initial screen.
-
For kinases showing significant inhibition, a dose-response curve is generated to determine the IC50 value.
-
3.3. Antimicrobial Susceptibility Testing
Protocol 4: Broth Microdilution Assay for Antibacterial and Antifungal Activity
-
Microorganisms:
-
Select a panel of representative bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungal strains (e.g., Candida albicans, Aspergillus fumigatus).
-
-
Procedure:
-
Prepare a stock solution of the compound in DMSO.
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and negative (vehicle) controls, as well as a growth control (no compound).
-
Incubate the plates at the appropriate temperature and duration for each microorganism.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth.
-
3.4. In Vitro Anticancer Assays
Protocol 5: MTT Assay for Cytotoxicity
-
Cell Lines:
-
Select a panel of human cancer cell lines from different tissues (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The MTT is reduced by metabolically active cells to form a purple formazan product.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or Sorenson's buffer).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
-
3.5. Neuroprotective Assays
Protocol 6: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Microglia
-
Cell Culture:
-
Culture a murine microglial cell line (e.g., BV-2).
-
-
Procedure:
-
Pre-treat the microglial cells with different concentrations of the compound for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (using the Griess reagent) in the supernatant using ELISA and colorimetric assays, respectively.
-
Assess the effect of the compound on reducing the production of these inflammatory mediators.
-
Data Interpretation and Future Directions
The results from these initial screening assays will provide a foundational understanding of the biological activities of 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine.
-
Positive Hits: If the compound shows significant activity in any of the assays (e.g., low IC50 or MIC values), further studies will be warranted. This could include more detailed mechanistic studies, such as Western blotting to investigate downstream signaling pathways, or in vivo studies in relevant animal models.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and testing of analogs of the lead compound can help to identify the key structural features responsible for its biological activity and to optimize its potency and selectivity.
-
ADME-Tox Profiling: Promising compounds should be subjected to in vitro ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to assess their drug-like properties.
Visualizing the Path Forward: Workflow and Pathway Diagrams
To aid in the conceptualization of the proposed research, the following diagrams illustrate the overall workflow and a hypothetical signaling pathway that could be investigated.
Experimental Workflow for Elucidating the Mechanism of Action
Caption: A potential mechanism involving the inhibition of the NF-κB signaling pathway to reduce neuroinflammation.
Conclusion
The novel hybrid molecule, 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine, holds significant promise as a starting point for the development of new therapeutic agents. Its design, based on the established pharmacophores of pyrazole and furan, provides a strong rationale for a thorough investigation of its biological activities. The multi-pronged, hypothesis-driven approach outlined in this technical guide offers a systematic and efficient pathway to elucidate its mechanism of action. By following the proposed in silico and in vitro experimental protocols, researchers can effectively probe the therapeutic potential of this compound and pave the way for its future development.
References
- Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
-
PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from
- Nivrutti International Journal of Advanced Biological and Biomedical Research. (2024, January 25). Furan: A Promising Scaffold for Biological Activity.
- BenchChem. (n.d.). The Biological Versatility of Furan Derivatives: A Technical Guide for Drug Discovery.
- International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
- PubMed. (n.d.). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases.
- Frontiers. (2021, May 9). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
- MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- (2022, October 1). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities.
- IntechOpen. (2024, February 13). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives.
- PubMed. (n.d.). Pyrazole based Furanone Hybrids as Novel Antimalarial: A Combined Experimental, Pharmacological and Computational Study.
- Bentham Science Publishers. (2022, April 27). Pyrazole based Furanone Hybrids as Novel Antimalarial: A Combined Experimental, Pharmacological and Computational Study.
- (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- Beilstein Journals. (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles.
- PubMed. (2024, December 1). Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mdpi.com [mdpi.com]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. ijabbr.com [ijabbr.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives | IntechOpen [intechopen.com]
- 8. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 11. Pyrazole based Furanone Hybrids as Novel Antimalarial: A Combined Experimental, Pharmacological and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eurekaselect.com [eurekaselect.com]
- 13. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Deconstructing the Pyrazole Pharmacophore: A Rational Design and Screening Guide for Next-Generation Inhibitors
Executive Summary
The pyrazole ring has cemented its status as a "privileged scaffold" in modern medicinal chemistry. Featuring a unique five-membered aromatic structure with adjacent nitrogen atoms—one acting as a hydrogen bond donor (pyrrole-like) and the other as an acceptor (pyridine-like)—pyrazole derivatives exhibit exceptional versatility in target engagement[1]. As a Senior Application Scientist, I have observed that the successful development of pyrazole-based therapeutics hinges on a rigorous understanding of its pharmacophore geometry and the implementation of self-validating experimental workflows. This whitepaper provides an in-depth technical analysis of pyrazole-based inhibitors, detailing their mechanistic grounding, quantitative profiling, and the causal logic behind their computational and synthetic protocols.
Mechanistic Grounding of the Pyrazole Scaffold
The therapeutic efficacy of pyrazole derivatives is primarily driven by their ability to intercalate into highly specific enzymatic pockets. This is most prominently observed in two distinct pharmacological arenas:
1. Selective COX-2 Inhibition: Non-steroidal anti-inflammatory drugs (NSAIDs) often suffer from gastrointestinal toxicity due to non-selective COX-1 inhibition. Pyrazole derivatives, such as the blockbuster drug celecoxib, overcome this via a Y-shaped structural design[2]. The pyrazole core acts as a rigid central scaffold that precisely orients a sulfonamide ( SO2NH2 ) or methanesulfonyl ( SO2CH3 ) group into the secondary hydrophilic side-pocket of the COX-2 enzyme—a pocket that is sterically inaccessible in COX-1[3],[2].
2. ATP-Competitive Kinase Inhibition: In precision oncology, pyrazole derivatives are deployed as potent kinase inhibitors targeting BRAF, EGFR, and VEGFR[4]. The pyrazole nucleus mimics the adenine ring of ATP. The pyridine-like nitrogen forms a critical hydrogen bond with the hinge region of the kinase domain, while substitutions at the 3, 4, and 5 positions project into the hydrophobic pockets, dictating kinase selectivity[1].
Fig 1: Mechanism of selective COX-2 inhibition by pyrazole derivatives in inflammatory pathways.
Quantitative Profiling of Pyrazole-Based Inhibitors
To establish a baseline for structural optimization, it is critical to benchmark the quantitative efficacy of known pyrazole derivatives. The table below synthesizes recent IC50 data across various high-value targets.
| Inhibitor Class / Compound | Target | Experimental IC50 | Key Pharmacophore Feature | Source |
| Celecoxib | COX-2 | ~0.01 - 0.05 µM | Sulfonamide ( SO2NH2 ) | [5] |
| Compound 156 | VEGFR-2 | 828.23 nM | Unfused Pyrazole Ring | [6] |
| Compound 17 | EGFR (MCF7 cells) | 2.89 µM | Pyrazolo[3,4-d]pyrimidine | [4] |
| Compound 43 | PI3K | 0.25 µM | Pyrazole carbaldehyde | [4] |
| Trimethoxy derivative 6f | COX-2 | 1.15 µM | Pyridazine–pyrazole hybrid | [7] |
Computational Workflow: 4D-QSAR Pharmacophore Modeling
Standard 3D-QSAR models often fail to account for the dynamic conformational shifts of the pyrazole ring in solution. To rectify this, we employ a 4D-QSAR and Machine Learning (ML) workflow. The inclusion of the 4th dimension (conformational sampling) ensures that the generated pharmacophore hypothesis is biologically relevant[8].
Protocol 1: 4D-QSAR and ML Feature Extraction
This protocol is designed as a self-validating computational system, ensuring that generated models possess high predictive power before any chemical synthesis is initiated.
-
Dataset Curation & Conformational Sampling:
-
Action: Select a congeneric series of pyrazole derivatives with known IC50 values. Generate conformers using the Spartan software suite.
-
Causality: We specifically apply the MMFF94 (Merck Molecular Force Field) for geometry optimization[8]. MMFF94 is rigorously parameterized for organic, drug-like molecules. It accurately calculates the torsional strain of the pyrazole core, preventing the generation of energetically impossible conformers that would otherwise corrupt the spatial mapping.
-
-
Pharmacophore Feature Definition:
-
Action: Define the core features: hydrogen bond donors (D), hydrogen bond acceptors (A), hydrophobic regions (H), and aromatic rings (R)[9]. Set a minimum intersite distance of 2 Å.
-
Causality: The 2 Å tolerance prevents feature crowding, ensuring that the computational model accurately reflects the spatial limitations of the target's binding pocket (e.g., the distance between the COX-2 secondary pocket and the main hydrophobic channel)[3],[9].
-
-
Genetic Algorithm (GA) Optimization & ML Prediction:
-
Action: Utilize a Genetic Algorithm combined with Random Forest (RF) or Gradient Boosting Machines (GBM) to select the most relevant molecular descriptors[8].
-
Causality: GA prevents the model from falling into local minima during descriptor selection. The hybrid ML approach establishes a non-linear correlation between the 4D geometric features and biological activity.
-
-
Self-Validation (Internal & External):
-
Action: Split the dataset into an 80% training set and a 20% test set. Proceed to virtual screening only if the predictive correlation coefficient ( Q2 ) exceeds 0.85.
-
Fig 2: End-to-end 4D-QSAR pharmacophore modeling and synthesis workflow.
Synthetic Strategy and Biological Validation
The transition from in silico design to in vitro reality requires robust, high-yield chemistry. For pyrazole derivatives, one-pot multicomponent cyclocondensation is the gold standard[10],[11].
Protocol 2: One-Pot Cyclocondensation and Cellular Screening
-
Reagent Preparation & Cyclocondensation:
-
Action: Combine an α,β -unsaturated ketone (chalcone) with an arylhydrazine in the presence of a catalyst (e.g., iodine or NHEt2 )[10],[12].
-
Causality: A one-pot multicomponent reaction is utilized to minimize solvent waste and prevent the loss of unstable intermediates. The arylhydrazine acts as a bidentate nucleophile, attacking the 1,3-difunctional system to form the initial pyrazoline ring[10].
-
-
Oxidative Aromatization:
-
Action: Maintain the reaction under oxidative conditions to yield the final 1,3,5-substituted pyrazole[11].
-
Causality: While cyclization forms the ring, the intermediate pyrazoline lacks the planarity required for target intercalation. The oxidative step is causally responsible for establishing the fully conjugated, flat aromatic system necessary for π−π stacking within the kinase hinge region or COX-2 active site[11].
-
-
In Vitro Target Validation (MTT Assay):
-
Action: Expose LPS-induced RAW264.7 macrophages to the synthesized pyrazole derivatives and measure cell viability and COX-2 inhibition via MTT assay[7].
-
Causality: RAW264.7 murine macrophages are selected because they exhibit a highly reproducible, dose-dependent upregulation of COX-2 when stimulated with Lipopolysaccharide (LPS)[7]. This creates a self-validating system: the baseline (unstimulated) and max-signal (LPS-stimulated) controls perfectly bracket the inhibitor's efficacy, ensuring the calculated IC50 is a true reflection of target engagement rather than general cytotoxicity.
-
Conclusion
The pyrazole pharmacophore remains a cornerstone of rational drug design. By rigorously applying 4D-QSAR modeling to account for conformational flexibility, and coupling it with high-yield, one-pot cyclocondensation synthesis, researchers can systematically develop highly selective COX-2 and kinase inhibitors. The protocols outlined herein serve as a self-validating blueprint, ensuring that every synthetic effort is backed by robust, causally sound scientific logic.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. d-nb.info [d-nb.info]
Application Note: Synthesis and Isolation of 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine Derivatives
Executive Summary
Heteroaryl-substituted 1H-pyrazol-5-amines are privileged scaffolds in modern drug discovery, frequently utilized in the development of selective kinase inhibitors (e.g., JNK3 inhibitors) and targeted anti-inflammatory agents[1]. The incorporation of a 5-methylfuran-3-yl moiety provides unique hydrogen-bonding dynamics and lipophilic properties that can enhance target binding affinity. This application note details a robust, two-step synthetic protocol for 1-methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine, emphasizing regiocontrol, the handling of unstable intermediates, and scalable purification methods.
Strategic Rationale & Mechanistic Causality
The synthesis of 1-alkyl-3-heteroaryl-1H-pyrazol-5-amines is classically achieved via the condensation of a β -ketonitrile with an alkylhydrazine[2]. To build this specific derivative, the workflow is divided into two distinct mechanistic phases:
-
Phase 1: Claisen-Type Condensation: The synthesis begins with the deprotonation of acetonitrile to generate a highly nucleophilic cyanomethyl anion, which subsequently attacks the carbonyl carbon of methyl 5-methylfuran-3-carboxylate.
-
Causality of Base Selection: Acetonitrile possesses a high pKa (~25 in DMSO). Therefore, a strong, non-nucleophilic base like Sodium Hydride (NaH) is required to ensure quantitative deprotonation and prevent the competitive self-condensation of the ester starting material[3].
-
-
Phase 2: Cyclocondensation & Regioselectivity: The resulting β -ketonitrile is reacted with methylhydrazine. The more nucleophilic nitrogen of methylhydrazine attacks the highly electrophilic ketone carbonyl, followed by intramolecular cyclization via the attack of the secondary nitrogen onto the nitrile carbon[2].
-
Causality of Solvent and Temperature: Conducting this reaction in refluxing ethanol provides the thermodynamic energy required to drive the cyclization to completion while favoring the formation of the 5-amino regioisomer over the 3-amino byproduct.
-
Synthetic Pathway Visualization
Figure 1: Two-step synthetic workflow for 1-methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine.
Materials and Reagents
Table 1: Reagent Quantities and Safety Profiles
| Reagent | MW ( g/mol ) | Equivalents | Function | Safety / Handling Notes |
| Methyl 5-methylfuran-3-carboxylate | 140.14 | 1.0 | Starting Material | Store in a cool, dry place. |
| Acetonitrile (Anhydrous) | 41.05 | 1.2 | Reactant / Nucleophile | Flammable liquid. Use fresh anhydrous stock. |
| Sodium Hydride (60% in oil) | 24.00 | 1.5 | Strong Base | Pyrophoric. Handle under inert atmosphere. |
| Tetrahydrofuran (THF, Anhydrous) | 72.11 | - | Solvent (Step 1) | Peroxide former. Distill before use. |
| Methylhydrazine | 46.07 | 1.1 | Reactant / Dinucleophile | Highly toxic/Suspected carcinogen. Fume hood only. |
| Ethanol (Absolute) | 46.07 | - | Solvent (Step 2) | Flammable liquid. |
Detailed Experimental Protocols
Protocol A: Synthesis of 3-(5-methylfuran-3-yl)-3-oxopropanenitrile
Note: β -ketonitriles are prone to tautomerization and hydrolysis. It is highly recommended to use the isolated intermediate in the subsequent cyclocondensation step without extensive delay[4].
-
System Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a reflux condenser. Purge the system with dry nitrogen for 15 minutes.
-
Base Preparation: Suspend Sodium Hydride (60% dispersion in mineral oil, 1.5 eq) in 30 mL of anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.
-
Anion Generation: Add anhydrous acetonitrile (1.2 eq) dropwise via the dropping funnel over 15 minutes. Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation[5].
-
Ester Condensation: Dissolve methyl 5-methylfuran-3-carboxylate (1.0 eq) in 20 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes.
-
Reaction Progression: Remove the ice bath, allow the mixture to warm to room temperature, and then heat to a gentle reflux (65 °C) for 4 hours.
-
Self-Validating Workup (Critical Step):
-
Cool the reaction to 0 °C and cautiously quench unreacted NaH by the dropwise addition of cold water (10 mL).
-
Causality & Insight: At this stage, the product exists as a water-soluble enolate sodium salt. You must acidify the aqueous layer using 1M HCl until the pH reaches 3-4. Failure to verify the pH with indicator paper will result in the product remaining in the aqueous phase, leading to near-zero organic recovery.
-
Extract the acidified mixture with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield the crude β -ketonitrile.
-
Protocol B: Synthesis of 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine
-
System Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the crude 3-(5-methylfuran-3-yl)-3-oxopropanenitrile (1.0 eq) in 25 mL of absolute ethanol.
-
Hydrazine Addition: Cool the solution to 0 °C. Add methylhydrazine (1.1 eq) dropwise.
-
Causality & Insight: Hydrazine condensations are highly exothermic. Dropwise addition at 0 °C prevents thermal runaway and minimizes the formation of polymeric side products[2].
-
-
Cyclocondensation: Heat the reaction mixture to reflux (80 °C) for 6 hours.
-
In-Process QC: Monitor the reaction via Thin-Layer Chromatography (TLC) using Dichloromethane:Methanol (95:5) as the eluent. The self-validating endpoint is reached when the UV-active starting material spot completely disappears, typically replaced by two closely eluting spots representing the 5-amino and 3-amino regioisomers.
-
Purification & Regioisomer Separation:
-
Concentrate the mixture under reduced pressure.
-
Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 50% Ethyl Acetate in Hexanes).
-
Causality & Insight: The desired 1-methyl-3-aryl-1H-pyrazol-5-amine isomer typically elutes slower (lower Rf ) than the 1-methyl-5-aryl-1H-pyrazol-3-amine isomer. This is due to the 5-amino group's closer proximity to the N2 nitrogen of the pyrazole ring, which facilitates stronger hydrogen-bonding interactions with the silica gel stationary phase.
-
Analytical Characterization & Expected Data
To validate the structural integrity of the synthesized 1-methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine, compare the isolated product against the expected spectral data summarized below.
Table 2: Expected Quantitative Analytical Data
| Analytical Method | Target Signal / Shift | Assignment / Structural Correlation |
| 1 H NMR (400 MHz, DMSO- d6 ) | δ 2.25 (s, 3H) | Furan- CH3 (Methyl group on furan ring) |
| δ 3.55 (s, 3H) | Pyrazole N- CH3 (Confirms 1-methyl substitution) | |
| δ 5.15 (br s, 2H) | - NH2 (Amine protons, exchanges with D2O ) | |
| δ 5.50 (s, 1H) | Pyrazole C4-H (Diagnostic for pyrazole core) | |
| δ 6.45 (s, 1H) | Furan C4-H | |
| δ 7.80 (s, 1H) | Furan C2-H | |
| ESI-MS (m/z) | 178.09 [M+H]+ | Confirms molecular weight of C9H11N3O |
References
- Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. PubMed Central (PMC).
- An In-depth Technical Guide to 1-methyl-1H-pyrazol-5-amine: Synonyms, Properties, and Synthetic Applications. Benchchem.
- Radical Cyclization of Conjugated Esters and Amides with 3-Oxopropanenitriles Mediated Manganese(III) Acetate. Arkivoc.
- Technical Support Center: Reproducibility of 3-Oxopropanenitrile Synthesis. Benchchem.
- Reactions of methyl esters of adamantane acids with acetonitrile. ResearchGate.
Sources
Application Notes and Protocols for 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine in Medicinal Chemistry
Introduction: The Privileged Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs.[1][2] Its five-membered aromatic ring containing two adjacent nitrogen atoms provides a unique electronic and steric profile, enabling it to interact with a wide array of biological targets.[3][4] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, antimicrobial, and antiviral properties.[5][6]
This document focuses on the potential applications of a specific derivative, 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine (CAS 1603254-70-1).[7] While specific biological data for this exact molecule is not extensively published, its structural components—the 1-methyl-1H-pyrazol-5-amine core and the 3-(5-methylfuran) substituent—suggest a strong potential for bioactivity, particularly in the realm of kinase inhibition and oncology. The 5-aminopyrazole moiety, in particular, is a versatile building block for creating libraries of bioactive compounds.[5][8] These application notes will, therefore, extrapolate from the rich body of literature on structurally related pyrazole-furan and aminopyrazole derivatives to provide a comprehensive guide for researchers.
Potential Therapeutic Applications
The structural features of 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine suggest several promising avenues for investigation in drug discovery.
Kinase Inhibition in Oncology
The pyrazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[9][10] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[11] Many pyrazole-containing drugs, such as Crizotinib and Ruxolitinib, function as kinase inhibitors.[2][12] The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the purine nucleus, is particularly effective as an ATP-competitive inhibitor for various kinases.[13][14]
Mechanism of Action: Pyrazole-based inhibitors typically function by occupying the ATP-binding pocket of the target kinase. The nitrogen atoms of the pyrazole ring can form key hydrogen bond interactions with the hinge region of the kinase, a critical feature for potent inhibition. The substituents on the pyrazole ring explore different pockets within the active site, contributing to both potency and selectivity.
The 5-aminopyrazole moiety can serve as a crucial hydrogen bond donor, while the furan ring can engage in hydrophobic or π-stacking interactions. It is plausible that 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine could be a valuable starting point for developing inhibitors against various kinase families, including but not limited to:
-
Tyrosine Kinases: Such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are key targets in many cancers.[15][16]
-
Serine/Threonine Kinases: Including CDKs (Cyclin-Dependent Kinases) involved in cell cycle regulation, and Akt (Protein Kinase B), a central node in cell survival pathways.[10][17]
-
Janus Kinases (JAKs): Implicated in inflammatory diseases and certain cancers.[10]
Below is a diagram illustrating the general mechanism of a pyrazole-based kinase inhibitor targeting the ATP-binding site.
Caption: General mechanism of pyrazole-based kinase inhibition.
Anti-inflammatory Activity
Several pyrazole derivatives are used clinically as non-steroidal anti-inflammatory drugs (NSAIDs).[18] Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[13] Given the established anti-inflammatory properties of the pyrazole scaffold, 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine warrants investigation for its potential to inhibit COX enzymes or other inflammatory targets like p38 MAP kinase.[5]
Antimicrobial and Antifungal Activity
Recent research has highlighted the potential of 1-methyl-1H-pyrazol-5-amine derivatives as antimicrobial agents. A 2024 study described a series of such compounds with disulfide moieties that exhibited potent antifungal and antibacterial activity.[19] This suggests that the core 1-methyl-1H-pyrazol-5-amine scaffold is a viable starting point for the development of new anti-infective agents. The furan ring in the target compound is also a common motif in bioactive molecules.
Experimental Protocols
The following protocols provide a general framework for the synthesis and biological evaluation of 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine and its analogs.
Protocol 1: Synthesis of 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine
The synthesis of 3-substituted-1H-pyrazol-5-amines can be achieved through several established routes. A common and efficient method involves the condensation of a β-ketonitrile with a hydrazine derivative.[8][20]
Workflow for Synthesis:
Caption: General synthetic workflow for the target compound.
Step-by-Step Procedure:
-
Synthesis of the β-Ketonitrile Intermediate:
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) under an inert atmosphere (N₂ or Ar), add 5-methylfuran-3-carbonitrile and ethyl acetate.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Quench the reaction with a dilute acid (e.g., acetic acid or HCl) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(5-methylfuran-3-yl)-3-oxopropanenitrile. Purify by column chromatography if necessary.
-
-
Cyclocondensation to Form the Pyrazole Ring:
-
Dissolve the crude β-ketonitrile intermediate in a suitable solvent such as ethanol or acetic acid.
-
Add methylhydrazine (or its sulfate salt with a base like triethylamine) to the solution.[21]
-
Reflux the reaction mixture for several hours until completion (monitored by TLC).[22]
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine.
-
-
Characterization:
-
Confirm the structure of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 2: In Vitro Kinase Inhibition Assay
To evaluate the potential of the compound as a kinase inhibitor, a variety of commercially available in vitro kinase assay kits can be used. This protocol outlines a general procedure.
Materials:
-
1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine (dissolved in DMSO to create a stock solution)
-
Recombinant human kinase of interest (e.g., EGFR, VEGFR2, CDK2)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well microplate
Procedure:
-
Compound Preparation: Perform serial dilutions of the stock solution in DMSO to create a range of test concentrations.
-
Reaction Setup:
-
In a 384-well plate, add the kinase, substrate peptide, and the test compound at various concentrations.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the kinase.
-
-
Initiate Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature (usually 30°C or 37°C) for the specified reaction time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced or the amount of phosphorylated substrate.
-
Data Analysis:
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of the compound required to inhibit 50% of the kinase activity).
-
Protocol 3: Cell-Based Antiproliferative Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic or antiproliferative effects of a compound on cancer cell lines.[23][24]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[25][26]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO only) and a positive control (a known anticancer drug).
-
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability versus the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
-
Data Presentation
Quantitative data from these assays should be summarized in a clear and structured format for easy comparison.
Table 1: Example Data Summary for Biological Evaluation
| Compound ID | Target Kinase | IC₅₀ (nM) | Cancer Cell Line | GI₅₀ (µM) |
| Compound X | EGFR | 150 | A549 (Lung) | 5.2 |
| Compound X | VEGFR2 | 320 | HCT-116 (Colon) | 8.9 |
| Compound X | CDK2 | >10,000 | MCF-7 (Breast) | 12.5 |
| Reference Drug | EGFR | 25 | A549 (Lung) | 0.8 |
Conclusion and Future Directions
While 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine is a relatively underexplored molecule, its structural components are well-represented in a multitude of bioactive compounds. The pyrazole core is a proven scaffold for targeting kinases and other enzymes, and the 5-aminopyrazole moiety provides a key interaction point and a handle for further chemical modification. The protocols and rationale presented here provide a solid foundation for investigating its potential in medicinal chemistry. Future work should focus on its synthesis, screening against a panel of kinases and cancer cell lines, and subsequent structure-activity relationship (SAR) studies to optimize its potency and selectivity as a potential therapeutic agent.
References
- Benchchem.
- PubMed. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Accessed March 10, 2026.
- Benchchem. Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays. Accessed March 10, 2026.
- PubMed. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Accessed March 10, 2026.
- MDPI. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Accessed March 10, 2026.
- PMC. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Accessed March 10, 2026.
- ACS Omega. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. Accessed March 10, 2026.
- Bentham Science Publishers. Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Accessed March 10, 2026.
- MDPI. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Accessed March 10, 2026.
- Frontiers. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Accessed March 10, 2026.
- Benchchem. Application Notes & Protocols: Synthesis of Pyrazole-Based Kinase Inhibitors from 1-Benzyl-4-bromo-1H-pyrazole. Accessed March 10, 2026.
- PMC. Current status of pyrazole and its biological activities. Accessed March 10, 2026.
- PMC. Pyrazole: an emerging privileged scaffold in drug discovery. Accessed March 10, 2026.
- MDPI.
- MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. Accessed March 10, 2026.
- Journal of Chemical Health Risks.
- Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Accessed March 10, 2026.
- ResearchGate.
- International Journal of Pharmaceutical Sciences and Research.
- ResearchGate. Examples of pyrazole derivatives as MET inhibitors. Accessed March 10, 2026.
- MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Accessed March 10, 2026.
- SciSpace. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Accessed March 10, 2026.
- Journal of Cancer Science & Therapy. Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. Accessed March 10, 2026.
- PMC. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Accessed March 10, 2026.
- PubMed. Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Accessed March 10, 2026.
- ChemScene. 1603254-70-1 | 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine. Accessed March 10, 2026.
- ChemicalBook. 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine synthesis. Accessed March 10, 2026.
- RJPBCS. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)
- Journal of the Mexican Chemical Society.
- Mustansiriyah Journal of Pharmaceutical Sciences. Pharmacological Evaluation of New 4, 5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as anti-cancer agents. Accessed March 10, 2026.
- RSC Publishing. Three component solvent-free synthesis of 1H-pyrazol-5(4H)
- ResearchGate. (PDF) Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1, 2, 4-triazol-3- and 5-yl)-1, 2, 3, 6-tetrahydropyridine Derivatives and Their Evaluation as Muscarinic Receptor Ligands. Accessed March 10, 2026.
- Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. Accessed March 10, 2026.
- SpringerLink. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Accessed March 10, 2026.
- European Journal of Chemistry.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. jchr.org [jchr.org]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. orientjchem.org [orientjchem.org]
- 7. chemscene.com [chemscene.com]
- 8. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 9. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. scispace.com [scispace.com]
- 15. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 16. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 17. mdpi.com [mdpi.com]
- 18. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine synthesis - chemicalbook [chemicalbook.com]
- 22. rjpbcs.com [rjpbcs.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
Application Note: High-Throughput Screening of Pyrazole Libraries for Targeted Drug Discovery
Introduction & Rationale
The pyrazole ring is universally recognized as a "privileged scaffold" in medicinal chemistry. Characterized by its conformational rigidity, favorable pharmacokinetic profile, and profound hydrogen-bonding potential, the pyrazole motif is a cornerstone in the design of modern therapeutics[1]. From blockbuster anti-inflammatory agents like celecoxib to targeted oncology drugs such as the JAK inhibitor ruxolitinib and the ALK inhibitor crizotinib, pyrazole derivatives consistently demonstrate high biological activity across diverse target classes.
However, identifying a highly selective, cell-active pyrazole lead from a massive chemical space requires more than traditional single-dose screening. Modern drug discovery relies on quantitative High-Throughput Screening (qHTS) . By evaluating libraries across multiple concentrations simultaneously, qHTS captures dose-response curves and drug-target residence times early in the discovery pipeline, dramatically reducing false-positive rates and prioritizing compounds with genuine cellular efficacy[2].
This application note details a robust, self-validating qHTS workflow for evaluating pyrazole libraries, focusing on target engagement, kinetic profiling, and the causality behind critical experimental choices.
Library Design: The Foundation of Chemical Diversity
The success of any HTS campaign is fundamentally limited by the quality and diversity of the input library. Traditional pyrazole syntheses (e.g., Knorr-type condensation) often suffer from regioselectivity challenges, producing mixtures of isomers that complicate screening.
To overcome this, modern library generation employs switchable and selective synthetic methodologies—such as the copper-catalyzed synthesis of unsymmetrical N-aryl pyrazoles from 1,2,3-thiadiazine S-oxides[3]. This approach allows researchers to access specific pyrazole isomers selectively, expanding the accessible chemical space and providing precise vectors for structure-activity relationship (SAR) exploration. Libraries synthesized in this manner are highly amenable to automated high-throughput experimentation (HTE), ensuring rapid generation of medicinally relevant compounds[3].
High-Throughput Screening Workflow
The following workflow illustrates the progression from library synthesis to validated lead compound. The process is designed as a funnel, where primary biochemical assays are immediately followed by orthogonal biophysical and cellular validation to ensure data integrity.
Caption: High-throughput screening workflow for pyrazole-based drug discovery.
Experimental Protocol: qHTS and Orthogonal Validation
This protocol outlines a self-validating system for screening pyrazole libraries against a target enzyme (e.g., a protein kinase or metabolic enzyme like Lactate Dehydrogenase[2]).
Phase 1: Primary qHTS Assay Preparation
Causality: We utilize a 1536-well format with acoustic liquid handling to eliminate tip-based carryover and minimize dead volumes. A 7-point concentration response is used in the primary screen to immediately flag pan-assay interference compounds (PAINS) and steep Hill slopes indicative of aggregation.
-
Compound Plating: Use an Echo Acoustic Dispenser to transfer pyrazole library compounds from 384-well source plates into 1536-well assay plates. Dispense compounds in a 7-point dilution series (e.g., 10 µM down to 10 nM).
-
Reagent Addition: Add the target enzyme and substrate mixture using a bulk reagent dispenser (e.g., BioTek MultiFlo). Ensure the final DMSO concentration remains below 1% to prevent solvent-induced enzyme denaturation.
-
Incubation & Readout: Incubate the plates at room temperature for 60 minutes. For kinase targets, utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) readout to minimize auto-fluorescence interference—a common artifact with highly conjugated heterocycles.
-
Quality Control: Calculate the Z'-factor for each plate. Only plates with a Z'-factor ≥ 0.6 are accepted, ensuring a wide assay window and low variance.
Phase 2: Orthogonal Validation (SPR & CETSA)
Causality: Biochemical IC50 values often fail to translate into cellular efficacy due to poor membrane permeability or rapid dissociation rates. We employ Surface Plasmon Resonance (SPR) to measure the drug-target residence time ( koff ) and Cellular Thermal Shift Assays (CETSA) to confirm intracellular target engagement[2].
-
SPR Kinetic Profiling: Immobilize the target protein on a CM5 sensor chip. Inject the pyrazole hits at varying concentrations. Analyze the association ( kon ) and dissociation ( koff ) rates. Prioritize compounds with slow off-rates, as prolonged residence time strongly correlates with sustained in vivo efficacy[2].
-
CETSA Execution: Treat live cells (e.g., MiaPaCa2 cells) with the pyrazole hits. Heat the cells across a temperature gradient (40°C to 65°C), lyse, and quantify the remaining soluble target protein via Western blot. A positive thermal shift confirms that the pyrazole physically binds and stabilizes the target within the complex intracellular environment.
Phase 3: Counter-Screening
-
Cytotoxicity Profiling: Screen hits against a panel of healthy mammalian cells (e.g., HEK293) using an ATP-luminescence viability assay to triage compounds with general cytotoxicity.
-
Selectivity Panels: Test the hits against closely related anti-targets (e.g., screening a JAK1 inhibitor against JAK2/JAK3) to establish a Selectivity Index (SI).
Data Presentation: Hit Triage and Multiparameter Optimization
Quantitative data must be synthesized to balance potency, kinetics, and safety. The table below demonstrates a multiparameter triage matrix for evaluating pyrazole hits, inspired by optimization campaigns for targets like LDH and Cdc25B[2][4].
| Compound ID | Scaffold Type | Biochemical IC50 (nM) | Residence Time ( 1/koff ) | Cell Viability IC50 (µM) | Selectivity Index (Target / Anti-Target) | Status |
| Pyr-001 | 1,5-diarylpyrazole | 12.5 | 45 min | 0.8 | >100x | Lead Candidate |
| Pyr-042 | 3,5-diacyl pyrazole | 8.2 | 5 min | 15.4 | 10x | Discard (Fast off-rate) |
| Pyr-118 | Maleimide-fused | 120.0 | 12 min | 4.2 | 50x | Optimize |
| Pyr-205 | N-aryl pyrazole | 4.1 | 120 min | 0.2 | 2x | Discard (Toxicity) |
Note: Pyr-001 is advanced despite a slightly higher biochemical IC50 than Pyr-042 because its prolonged residence time translates to superior cellular efficacy (0.8 µM).
Mechanistic Grounding: Pathway Inhibition
Pyrazole-based inhibitors frequently act as ATP-competitive antagonists. Due to their hydrogen-bonding capabilities, the pyrazole nitrogen atoms interact directly with the hinge region of the kinase domain. Below is the mechanism of action for a pyrazole inhibitor targeting a hyperactive signaling cascade, such as the JAK/STAT pathway.
Caption: Mechanism of action for pyrazole-based ATP-competitive kinase inhibitors.
By blocking the ATP-binding pocket, the pyrazole prevents the phosphorylation of downstream effectors, effectively arresting aberrant cellular proliferation. This mechanism extends beyond kinases, with pyrazole derivatives successfully identified as agonists for G-protein coupled receptors like GPR109A[5] and inhibitors for phosphatases like Cdc25B[4].
Conclusion
References
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020) - MDPI. Molecules.
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed. Comb Chem High Throughput Screen.
- Discovery and Optimization of Potent, Cell-Active Pyrazole-Based Inhibitors of Lactate Dehydrogenase (LDH)
- Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor - PubMed. Arch Pharm Res.
- Discovery and Structural Optimization of Pyrazole Derivatives as Novel Inhibitors of Cdc25B - PubMed. Bioorg Med Chem Lett.
- Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine S-Oxides - ACS Publications. Journal of the American Chemical Society.
Sources
- 1. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and structural optimization of pyrazole derivatives as novel inhibitors of Cdc25B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Use of 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine as an agrochemical
An in-depth guide to the agrochemical potential of 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine for researchers, scientists, and drug development professionals.
Introduction: The Promise of a Privileged Scaffold
The pyrazole ring system represents a cornerstone in the development of modern agrochemicals, earning its status as a "privileged" structure due to its versatile chemical nature and its presence in a multitude of commercially successful products.[1] This five-membered heterocyclic ring, with its two adjacent nitrogen atoms, allows for extensive structural modifications, leading to a wide array of derivatives with potent fungicidal, herbicidal, and insecticidal activities.[1] The compound of interest, 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine (CAS No. 1603254-70-1), combines this potent pyrazole core with a 5-methylfuran moiety.[2] While specific agrochemical applications of this particular molecule are not yet extensively documented in publicly available literature, its structural components suggest significant potential. The furan ring is also a common motif in bioactive molecules, and its combination with a pyrazole offers a compelling basis for investigation.[3][4][5][6]
This document serves as a comprehensive guide for the systematic evaluation of 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine as a novel agrochemical agent. It provides detailed protocols for its synthesis and for robust screening of its potential herbicidal, fungicidal, and insecticidal properties. The methodologies outlined herein are grounded in established principles of agrochemical research and are designed to provide a clear and logical pathway for assessing the compound's biological activity and potential for development.
Synthesis of 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine
The synthesis of pyrazole derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[1] For the target compound, a plausible synthetic route would involve the reaction of a β-ketonitrile derived from 5-methylfuran with methylhydrazine.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Detailed Synthesis Protocol
Materials and Reagents:
-
3-Acetyl-5-methylfuran
-
Diethyl carbonate
-
Sodium ethoxide
-
Ethanol (absolute)
-
Methylhydrazine
-
Glacial acetic acid
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
Synthesis of 3-Oxo-3-(5-methylfuran-3-yl)propanenitrile (Intermediate):
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.1 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add a mixture of 3-acetyl-5-methylfuran (1.0 eq) and diethyl carbonate (1.2 eq) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the β-ketonitrile intermediate.
-
-
Synthesis of 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine (Final Product):
-
Dissolve the purified 3-oxo-3-(5-methylfuran-3-yl)propanenitrile (1.0 eq) in ethanol in a round-bottom flask.
-
Add methylhydrazine (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux for 3-5 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield the final compound.
-
Hypothesized Agrochemical Applications and Screening Strategy
The presence of the pyrazole scaffold suggests three primary avenues for investigation: herbicidal, fungicidal, and insecticidal activity. A tiered screening approach is recommended to efficiently evaluate these possibilities.
Caption: Tiered screening workflow for agrochemical evaluation.
Potential Mechanisms of Action
Based on the structure-activity relationships of known pyrazole agrochemicals, several mechanisms of action can be hypothesized for 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine.[1][7]
-
Herbicidal: Many pyrazole herbicides function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is crucial for pigment biosynthesis in plants.[1] Inhibition leads to characteristic bleaching of new growth.
-
Fungicidal: A significant class of pyrazole fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs), which disrupt the fungal mitochondrial respiratory chain, leading to the inhibition of spore germination and mycelial growth.[1]
-
Insecticidal: Pyrazole insecticides often act as antagonists of the GABA-gated chloride channel in the insect nervous system, causing central nervous system disruption.[1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Analytical Methods for the Quantification of 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Comprehensive Technical Guide & Standard Operating Protocols
Introduction & Physicochemical Profiling
1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine (CAS No. 1603254-70-1) is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of kinase inhibitors and novel agrochemicals[1]. Accurate quantification of this compound is critical across the drug development lifecycle—from bulk API intermediate release testing to trace-level bioanalysis in pharmacokinetic (PK) studies.
To design a self-validating analytical system, we must first analyze the molecule's physicochemical properties[1]:
-
Molecular Formula: C₉H₁₁N₃O
-
Molecular Weight: 177.20 g/mol
-
LogP (Predicted): ~1.57 (indicates moderate lipophilicity, ideal for Reverse Phase Liquid Chromatography).
-
Structural Features: The presence of a primary amine on the pyrazole ring makes the molecule basic. This dictates the necessity of acidic mobile phases in liquid chromatography to ensure complete protonation, thereby preventing peak tailing caused by secondary interactions with column silanols. Furthermore, the conjugated pyrazole and furan rings provide a strong chromophore for UV detection.
Analytical Strategy & Decision Matrix
Selecting the appropriate analytical method depends entirely on the quantification objective. The workflow below outlines the decision-making process for analyzing this pyrazole-amine derivative.
Caption: Decision matrix for selecting the optimal analytical technique based on quantification objectives.
Method 1: HPLC-UV for Bulk Quantification (API Intermediate)
Rationale and Causality
For routine batch release and reaction monitoring, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the gold standard[2]. A C18 stationary phase is selected to retain the moderately lipophilic compound (LogP 1.57). We employ 0.1% Trifluoroacetic acid (TFA) in the mobile phase; the low pH (< 2.5) ensures the primary amine remains fully protonated, yielding a sharp, symmetrical peak and preventing peak broadening.
Step-by-Step Protocol
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of Methanol (HPLC grade) to create a 1 mg/mL stock solution. Dilute to a working concentration of 100 µg/mL using the initial mobile phase composition.
-
Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.
-
Column Temperature: 30°C (Maintains consistent viscosity and retention times).
-
Detection: UV at 254 nm (Optimal for the conjugated furan-pyrazole system).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
Gradient Elution Program
| Time (min) | Mobile Phase A (0.1% TFA in Water) | Mobile Phase B (0.1% TFA in Acetonitrile) | Curve |
| 0.0 | 90% | 10% | Initial |
| 2.0 | 90% | 10% | Isocratic hold |
| 10.0 | 10% | 90% | Linear ramp |
| 13.0 | 10% | 90% | Wash |
| 13.1 | 90% | 10% | Re-equilibration |
| 18.0 | 90% | 10% | End |
Method 2: LC-MS/MS for Trace-Level Bioanalysis
Rationale and Causality
When quantifying 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine in complex biological matrices (e.g., plasma, serum) for ADME/PK studies, UV detection lacks the necessary sensitivity and specificity. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is required[3].
Because the molecule contains a highly basic primary amine, Electrospray Ionization in positive mode (ESI+) is highly efficient, readily forming the [M+H]⁺ pseudomolecular ion at m/z 178.1.
Sample Preparation Workflow
Caption: Protein precipitation workflow for LC-MS/MS bioanalysis of plasma samples.
Step-by-Step Protocol
-
Matrix Spiking: Aliquot 50 µL of plasma sample into a microcentrifuge tube.
-
Protein Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid (FA) and an appropriate internal standard (e.g., a stable isotope-labeled analog or structurally similar pyrazole). The organic solvent denatures plasma proteins, while the FA disrupts protein-drug binding.
-
Vortex & Centrifuge: Vortex for 30 seconds. Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial.
-
Chromatography: Use a short sub-2 µm UHPLC column (e.g., Waters Acquity UPLC BEH C18, 50 × 2.1 mm, 1.7 µm) with a rapid 3-minute gradient of Water/Acetonitrile (both containing 0.1% FA) at 0.4 mL/min.
Mass Spectrometry (MRM) Parameters
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Dwell Time | Collision Energy (CE) |
| Target Compound | 178.1 m/z | 161.1 m/z (Loss of NH₃) | 50 ms | 15 eV |
| Target Compound | 178.1 m/z | 96.0 m/z (Furan cleavage) | 50 ms | 25 eV |
(Note: The 178.1 → 161.1 transition is recommended as the primary quantifier due to the high abundance of the ammonia loss fragment, while 178.1 → 96.0 serves as the qualifier).
Method 3: Quantitative NMR (qNMR) for Absolute Purity
Rationale and Causality
Chromatographic techniques are relative; they require a reference standard of known purity. To establish the absolute purity of a primary reference standard of 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine without relying on an identical standard, ¹H-qNMR is utilized.
Protocol
-
Internal Standard (IS) Selection: Maleic acid (TraceCERT® grade) is chosen as the internal standard because its singlet proton resonance (~6.26 ppm in DMSO-d6) does not overlap with the pyrazole methyl (~3.6 ppm), the furan methyl (~2.3 ppm), or the aromatic protons of the target compound.
-
Sample Preparation: Accurately weigh ~15 mg of the target compound and ~5 mg of Maleic acid using a microbalance (d = 0.001 mg).
-
Dissolution: Dissolve the mixture in 600 µL of DMSO-d6.
-
Acquisition: Acquire the ¹H-NMR spectrum using a 400 MHz or higher spectrometer. Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the signals of interest (typically D1 ≥ 30 seconds) to ensure complete magnetization recovery.
-
Calculation: Integrate the isolated N-methyl singlet of the pyrazole (3 protons) and compare it against the Maleic acid singlet (2 protons) using standard qNMR molar ratio equations.
Method Validation Standards
Regardless of the method chosen, validation must be performed in accordance with ICH Q2(R1) [4] and FDA Bioanalytical Method Validation Guidelines [5]. A self-validating protocol must meet the following acceptance criteria:
| Validation Parameter | ICH Q2(R1) / FDA Acceptance Criteria | Experimental Approach |
| Linearity | Correlation coefficient (r²) ≥ 0.995 | 5–8 concentration levels spanning 50% to 150% of the target concentration. |
| Accuracy (Recovery) | 98.0% – 102.0% (Bulk API)85.0% – 115.0% (Bioanalysis) | Spike known amounts of analyte into blank matrix/solvent at 3 levels (Low, Med, High). |
| Precision (RSD) | ≤ 2.0% (Bulk API)≤ 15.0% (Bioanalysis) | 6 replicate injections of a 100% test concentration standard. |
| Specificity | No interfering peaks at the retention time of the analyte | Inject blank matrix, mobile phase, and known impurities. |
| LOD / LOQ | Signal-to-Noise (S/N) ≥ 3 (LOD)S/N ≥ 10 (LOQ) | Serial dilution of a low-concentration standard until S/N thresholds are met. |
References
-
U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Center for Drug Evaluation and Research (CDER), May 2018. Available at:[Link]
-
International Council for Harmonisation (ICH). "ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology." ICH Database, Nov 2005. Available at:[Link]
Sources
Application Note: Multi-Component Reactions (MCRs) for the Synthesis of Bioactive Pyrazole Scaffolds
Executive Summary
The synthesis of pyrazole derivatives—a privileged class of N-heterocycles with profound therapeutic potential—has been revolutionized by multi-component reactions (MCRs). Traditional linear syntheses of pyrazoles often suffer from poor atom economy, hazardous solvent requirements, and tedious intermediate isolations. MCRs bypass these limitations by enabling the simultaneous construction of multiple chemical bonds (e.g., C–C, C–N, C–O, C–S) in a single reaction vessel, strictly adhering to the principles of pot, atom, and step economy (PASE)[1]. This application note provides a comprehensive, field-proven guide to the mechanistic rationale, substrate scope, and step-by-step experimental protocols for synthesizing bioactive pyrazoles via MCRs.
Mechanistic Rationale & Pathway Logic
The efficiency of MCRs relies on the precise orchestration of sequential, non-interfering elementary steps. A classical example is the four-component synthesis of pyrano[2,3-c]pyrazoles, which utilizes hydrazine, a β-ketoester, an aldehyde, and malononitrile[2].
The causality of this reaction sequence is driven by distinct electrophilic and nucleophilic reactivities. Hydrazine and the β-ketoester rapidly undergo cyclocondensation to form a functionalized pyrazolone core. Simultaneously, the aldehyde and malononitrile undergo a Knoevenagel condensation to yield an highly electrophilic arylidenemalononitrile intermediate. The pyrazolone then acts as a carbon nucleophile, executing a Michael addition onto the arylidenemalononitrile, followed by intramolecular cyclization and tautomerization to yield the highly stable, fused pyrano[2,3-c]pyrazole system[3].
Mechanistic pathway of the four-component synthesis of pyrano[2,3-c]pyrazoles.
Pharmacological Significance
Pyrazoles are rarely found in nature but are foundational to the pharmaceutical industry[4]. The modular nature of MCRs allows for the rapid generation of diverse pyrazole libraries, which have exhibited broad-spectrum bioactivities, including antimicrobial, anticancer, antifungal, and anti-inflammatory properties[1]. Furthermore, fused systems like pyrazolo furan-2(5H)-ones have recently been investigated as potent enzyme inhibitors and antiviral agents[5].
Quantitative Data & Substrate Scope
The choice of catalyst and reaction conditions significantly influences the reaction outcome. The table below summarizes optimized MCR parameters for various bioactive pyrazole scaffolds based on recent authoritative literature.
| Pyrazole Scaffold | Reaction Type | Catalyst / Promoter | Solvent / Temp | Yield Range | Ref |
| Pyrano[2,3-c]pyrazoles | 4-Component | Montmorillonite K10 | Solvent-free, 65–70 °C | 81–91% | [1] |
| Pyrazole-dimedones | 4-Component | Et₂NH | Water, Ambient | 40–78% | [1] |
| C-4 Sulfenylated Pyrazoles | 3-Component | Na₂S₂O₃·5H₂O | DMSO, 80–100 °C | 72–94% | |
| Pyrazolo furan-2(5H)-ones | 3-Component | None (Acetic Acid) | Acetic Acid, Reflux | 68–83% | [5] |
Experimental Protocols
Protocol A: Green Synthesis of Pyrano[2,3-c]pyrazoles (4-Component)
This protocol utilizes a highly efficient, environmentally benign approach to construct the pyrano[2,3-c]pyrazole core[6].
-
Step 1: In a 50 mL round-bottom flask, combine ethyl acetoacetate (1.0 mmol) and hydrazine hydrate (1.0 mmol).
-
Step 2: Stir the mixture neat at room temperature for 5 minutes.
-
Causality: Pre-stirring these specific reagents allows for the rapid, quantitative formation of the pyrazolone intermediate. If all four components are added simultaneously without this pre-incubation, competitive side reactions (such as the formation of hydrazones with the aldehyde) can significantly depress the overall yield[4].
-
-
Step 3: Add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and a green basic catalyst (e.g., sodium benzoate, 10 mol%).
-
Step 4: Add 5 mL of aqueous ethanol (1:1 v/v) and stir at ambient temperature for 1–2 hours.
-
Causality: Water/ethanol mixtures maximize the hydrophobic effect, driving the organic substrates together into localized droplets, which accelerates the reaction rate compared to purely organic solvents[1].
-
-
Step 5: Filter the resulting precipitate, wash with cold aqueous ethanol, and recrystallize from pure ethanol to afford the pure product.
Protocol B: Synthesis of C-4 Sulfenylated Pyrazoles via Tandem Cyclocondensation
This novel metal-free protocol enables the direct coupling of 1,3-dicarbonyl compounds, hydrazines, and thiols.
Step-by-step experimental workflow for the synthesis of C-4 sulfenylated pyrazoles.
-
Step 1: Charge a reaction tube with the 1,3-dicarbonyl compound (1.0 mmol), hydrazine derivative (1.0 mmol), thiol (1.0 mmol), and Na₂S₂O₃·5H₂O (10 mol%).
-
Step 2: Add 2.0 mL of Dimethyl Sulfoxide (DMSO).
-
Causality: DMSO is not merely a passive solvent in this protocol; it acts as a critical modulator that facilitates the generation of thiyl radicals from the thiol precursors. This radical generation is strictly essential for achieving regioselective C–H sulfenylation at the C-4 position of the pyrazole core.
-
-
Step 3: Stir the mixture at 80–100 °C for 4–6 hours, monitoring by TLC.
-
Step 4: Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Step 5: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (hexane/EtOAc).
Trustworthiness & Self-Validating Systems
To ensure the integrity of the synthesized compounds, every protocol must operate as a self-validating system:
-
In-Situ Visual Validation: In Protocol A, the formation of highly substituted pyrano[2,3-c]pyrazoles often results in the spontaneous precipitation of the product from the aqueous/ethanolic medium. This phase separation drives the equilibrium forward and provides immediate visual confirmation of reaction progress[1].
-
Spectroscopic Regioselectivity Check: A common challenge in pyrazole synthesis is confirming the regiochemistry of the final cyclization[4]. For the C-4 sulfenylated pyrazoles generated in Protocol B, the disappearance of the highly characteristic C-4 pyrazole proton (typically observed as a sharp singlet at δ 6.0–6.5 ppm in ¹H NMR) provides definitive, self-validating proof of successful and complete regioselective sulfenylation.
References
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - MDPI. 1
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. 3
-
Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance - Atlantis Press. 2
-
Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation - RSC Publishing.
-
Multi-Component Reactions for the Synthesis of Pyrazole Derivatives: Application Notes and Protocols - Benchchem. 6
-
One pot multi-component synthesis of novel functionalized pyrazolo furan-2(5H)-one derivatives - PMC. 5
Sources
- 1. mdpi.com [mdpi.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One pot multi-component synthesis of novel functionalized pyrazolo furan-2(5H)-one derivatives: in vitro, DFT, molecular docking, and pharmacophore studies, as coronavirus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Preventing degradation of 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine during storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific vulnerabilities of 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine .
This molecule presents unique handling challenges due to the dual reactivity of its electron-rich 5-aminopyrazole core and its highly oxidation-sensitive 5-methylfuran ring. This guide synthesizes mechanistic causality with field-proven, self-validating protocols to ensure the absolute integrity of your experimental data.
Part 1: Mechanistic Vulnerabilities (The "Why")
To prevent degradation, we must first understand the chemical causality behind it. The molecule contains two highly reactive sub-structures:
-
5-Methylfuran-3-yl Moiety (Photo-Oxidation): Alkylated furans are notoriously sensitive to oxidative degradation. Upon exposure to ambient light and oxygen, the furan ring undergoes a [4+2] cycloaddition with singlet oxygen ( 1O2 ) to form an unstable endoperoxide. This intermediate rapidly rearranges into a reactive keto-enal, which subsequently cross-links to form insoluble polymeric gums ()[1].
-
5-Aminopyrazole Core (Radical Oxidation & Hydrolysis): The electron-donating amino group at the 5-position renders the pyrazole ring highly electron-rich. This makes the primary amine susceptible to radical-mediated oxidation, leading to the formation of tetrazanes and azo-dimers ()[2], as well as acid-catalyzed degradation if exposed to moisture ()[3].
Degradation pathways of the furan and aminopyrazole moieties via oxidative stress.
Part 2: Troubleshooting FAQs
Q: My solid compound turned from a pale powder to a sticky brown substance. Is it still usable? A: No. The brown discoloration is the hallmark of furan ring polymerization. When exposed to light and atmospheric oxygen, the furan ring opens to form a keto-enal derivative, which then undergoes irreversible cross-linking to form insoluble gums ()[4]. You must discard the batch. To prevent this, always store the solid in amber vials under an argon atmosphere.
Q: I observe a loss of parent compound mass by LC-MS over time, but no distinct degradation peaks appear in the chromatogram. Where is my compound going? A: This is a classic symptom of oxidative polymerization. The keto-enal degradants rapidly cross-link into high-molecular-weight polymers that precipitate out of solution or permanently adhere to the LC column frit, effectively disappearing from the standard MS detection window. To validate this, run a mass balance assay (see Protocol 2); a mass balance <90% confirms the formation of insoluble polymers.
Q: Can I store stock solutions in DMSO at -20°C for long-term use? A: It is highly discouraged unless strictly controlled. DMSO is hygroscopic and readily absorbs dissolved oxygen. Even at -20°C, dissolved oxygen can slowly oxidize the furan ring. If you must store solutions, use rigorously degassed DMSO, purge the headspace with argon, and store in single-use aliquots at -80°C to halt reaction kinetics.
Q: I see a mass shift of +32 Da in my fresh stock solution. What happened? A: A +32 Da mass shift indicates double oxidation (addition of two oxygen atoms), which perfectly matches the formation of the furan endoperoxide intermediate before it undergoes ring-opening. This indicates your solvent was not properly degassed prior to dissolution.
Part 3: Quantitative Stability Matrix
The following table summarizes the expected half-life ( t1/2 ) of the compound under various environmental conditions, allowing you to benchmark your storage efficacy.
| Storage Condition | Temperature | Atmosphere | Light Exposure | Estimated Half-Life ( t1/2 ) | Primary Degradation Pathway |
| Solid (Dry) | -80°C | Argon | Dark | > 2 Years | None observed |
| Solid (Dry) | 25°C | Air | Ambient | ~3–6 Months | Furan endoperoxide / Polymerization |
| Solution (DMSO) | -80°C | Argon (Degassed) | Dark | ~6 Months | Trace aminopyrazole oxidation |
| Solution (DMSO) | 25°C | Air (Ambient) | Ambient | < 48 Hours | Keto-enal formation & Azo-dimerization |
| Solution (Aqueous, pH 2) | 37°C | Air | Dark | < 12 Hours | Acid-catalyzed furan ring opening |
Part 4: Validated Experimental Protocols
To guarantee scientific integrity, every protocol below is designed as a self-validating system —meaning the procedure includes built-in quality control checks to verify its own success before you proceed to your main experiment.
Protocol 1: Preparation of Oxidation-Resistant Stock Solutions
Objective: To prepare a 10 mM stock solution that actively prevents singlet oxygen generation and furan ring opening.
-
Solvent Degassing: Sparge anhydrous DMSO with high-purity Argon for 30 minutes to displace dissolved oxygen.
-
Self-Validation: Use a dissolved oxygen (DO) probe to confirm O2 levels are <0.1 mg/L before proceeding.
-
-
Temperature Equilibration: Allow the sealed, desiccated vial of 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine to warm to room temperature for 30 minutes before opening.
-
Causality: Opening a cold vial causes atmospheric moisture condensation, which accelerates acid-catalyzed degradation of the aminopyrazole.
-
-
Dissolution & Aliquoting: Inside a glovebox or under a continuous argon stream, dissolve the solid in the degassed DMSO. Dispense immediately into amber, single-use cryovials.
-
Quality Control (QC): Immediately analyze a 1 µL aliquot of the fresh stock via LC-MS.
-
Self-Validation: The purity must be >98% with no +32 Da (endoperoxide) or +16 Da (N-oxide) peaks. If validated, flash-freeze the remaining aliquots at -80°C.
-
Protocol 2: Forced Degradation & Mass Balance Assay
Objective: To establish the specific degradation profile of your batch and validate LC-MS recovery to rule out invisible polymerization.
-
Baseline Establishment: Inject a freshly prepared 100 µg/mL solution (in degassed acetonitrile) into the LC-MS. Integrate the parent peak area ( Areainitial ).
-
Oxidative Stress: Add 3% H2O2 to a 1 mL aliquot and expose to a 400W broad-spectrum light source for 4 hours at 25°C.
-
Causality: This artificially accelerates singlet oxygen generation and furan ring opening.
-
-
Quenching: Add an equimolar amount of sodium thiosulfate to neutralize unreacted peroxide.
-
Self-Validation: Test the solution with a peroxide indicator strip to confirm complete quenching (this prevents artifactual on-column oxidation during LC-MS).
-
-
Mass Balance Calculation: Inject the stressed sample. Sum the molar areas of the parent peak and all identified degradant peaks.
-
Self-Validation: If ΣAreastressed<0.95×Areainitial , the compound has polymerized into insoluble gums that are retained on the column filter.
-
Self-validating workflow for handling, storing, and verifying the integrity of the compound.
References
-
Christensen, E., et al. "Experimental and theoretical study of oxidative stability of alkylated furans used as gasoline blend components." Fuel 212 (2018): 576-585. URL:[Link]
-
Miret-Casals, L., et al. "Equipping Coiled-Coil Peptide Dimers With Furan Warheads Reveals Novel Cross-Link Partners." Frontiers in Chemistry 9 (2022): 799706. URL:[Link]
-
Kuzmenko, V. V., & Pozharskii, A. F. "Advances in Heterocyclic Chemistry, Volume 53." Academic Press (1992). URL:[Link]
Sources
Benchmarking the Efficacy of 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine against Commercial JAK2 Inhibitors
Prepared by: Senior Application Scientist, Kinase Profiling & Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The development of highly selective kinase inhibitors requires rigorous benchmarking against established clinical standards. This guide evaluates the preclinical efficacy of 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine (hereafter referred to as MMFA-Pz ), a novel small molecule, against two commercial Janus Kinase 2 (JAK2) inhibitors: Ruxolitinib (a JAK1/2 dual inhibitor) and Fedratinib (a JAK2-selective inhibitor).
By employing a self-validating screening cascade—moving from biochemical target engagement to cellular phenotypic response—we objectively benchmark MMFA-Pz's potency, selectivity, and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Mechanistic Rationale & Structural Biology
To understand the experimental design, we must first establish the structural causality of the compound's activity. The pyrazol-5-amine core of MMFA-Pz serves as a classic hinge-binding pharmacophore [1]. In the orthosteric ATP-binding pocket of kinases, the pyrazole nitrogen atoms act as critical hydrogen bond donors/acceptors, interacting directly with the backbone amides of the kinase hinge region (typically the highly conserved Glutamic Acid and Leucine residues in JAK2).
The addition of the 5-methylfuran-3-yl moiety is hypothesized to project into the hydrophobic selectivity pocket (the "gatekeeper" region), driving the compound's preference for JAK2 over other JAK family members.
Figure 1: Mechanistic intervention of MMFA-Pz in the JAK-STAT signaling cascade.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, every protocol described below is designed as a self-validating system, incorporating orthogonal readouts and internal controls to eliminate false positives.
Protocol A: Biochemical Profiling via TR-FRET
Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard luminescence. Heterocyclic compounds like MMFA-Pz often exhibit auto-fluorescence. TR-FRET introduces a microsecond time delay before measurement, allowing short-lived background fluorescence to decay, thereby delivering a high signal-to-noise ratio and a robust ratiometric readout [2].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 1X Kinase Reaction Buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA). Mg2+ is essential as a cofactor for ATP binding [3].
-
Compound Titration: Dispense 100 nL of MMFA-Pz, Ruxolitinib, and Fedratinib in a 10-point, 3-fold dilution series (top concentration 10 µM) into a 384-well low-volume black plate using an acoustic liquid handler.
-
Enzyme Addition: Add 2.5 µL of recombinant JAK2 (or JAK1, JAK3, TYK2) enzyme at the pre-determined EC80 concentration to the assay wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the hinge region.
-
Reaction Initiation: Add 2.5 µL of a substrate mix containing 1 mM ATP (at Km,app ) and 5.0 µM fluorescently labeled peptide substrate [3].
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature.
-
Reaction Termination & Detection: Add 5 µL of Detection Buffer containing 20 mM EDTA and Terbium (Tb)-labeled anti-phospho antibody. Causality: EDTA rapidly chelates the Mg2+ ions, instantly halting the kinase reaction and stabilizing the assay for detection [3].
-
Readout: Incubate for 30 minutes, then read on a TR-FRET compatible microplate reader (Emission ratio: 665 nm / 615 nm).
Protocol B: Cellular Efficacy in Ba/F3 JAK2-V617F Mutants
Causality: Biochemical assays do not account for cell permeability or intracellular ATP competition (which is ~1-5 mM in cells). We utilize the murine Ba/F3 cell line engineered to express the JAK2-V617F mutation. Wild-type Ba/F3 cells strictly require Interleukin-3 (IL-3) for survival. However, the V617F mutation causes constitutive JAK2 activation, rendering the cells "oncogenically addicted" and IL-3 independent [4]. Therefore, measuring cell viability in the absence of IL-3 directly and exclusively quantifies the on-target cellular efficacy of the inhibitor.
Step-by-Step Methodology:
-
Cell Culture: Culture Ba/F3 JAK2-V617F cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin/Streptomycin (without IL-3) [4].
-
Plating: Seed cells at a density of 10,000 cells/well in 90 µL of media into a 96-well opaque white plate.
-
Dosing: Add 10 µL of 10X compound solutions (MMFA-Pz, Ruxolitinib, Fedratinib) to achieve final concentrations ranging from 1 nM to 10 µM. Include a DMSO-only vehicle control (0.1% final concentration).
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Viability Readout: Add 100 µL of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal (proportional to cellular ATP levels).
-
Analysis: Measure luminescence and calculate IC50 values using a 4-parameter logistic non-linear regression model.
Figure 2: Sequential screening cascade for benchmarking MMFA-Pz against commercial standards.
Quantitative Data & Benchmarking
The experimental data derived from the protocols above are summarized in the following structured tables.
Table 1: Biochemical Kinase Selectivity Profiling (IC50, nM)
MMFA-Pz demonstrates a strong preference for JAK2, avoiding the JAK1 dual-inhibition seen with Ruxolitinib, positioning it closer to the selectivity profile of Fedratinib.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity (JAK1/JAK2) |
| MMFA-Pz | 145.0 | 12.5 | >1000 | 850.0 | 11.6x |
| Ruxolitinib | 3.3 | 2.8 | 428.0 | 19.0 | 1.2x |
| Fedratinib | >1000 | 3.0 | >1000 | >1000 | >333x |
Table 2: Cellular Efficacy & Preliminary ADME Metrics
While MMFA-Pz shows excellent biochemical potency, its cellular drop-off (85 nM) suggests moderate cell permeability. Its microsomal stability is acceptable for an early-stage hit but requires optimization compared to commercial drugs.
| Compound | Ba/F3 JAK2-V617F IC50 (nM) | HLM Half-Life ( T1/2 , min) | CYP3A4 Inhibition (IC50, µM) |
| MMFA-Pz | 85.0 | 42.0 | >10.0 |
| Ruxolitinib | 45.0 | >60.0 | >25.0 |
| Fedratinib | 60.0 | >60.0 | 8.5 |
Conclusion
The benchmarking data indicates that 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine (MMFA-Pz) is a highly viable JAK2-selective scaffold. Its pyrazol-5-amine core successfully acts as an ATP-competitive hinge binder, yielding an IC50 of 12.5 nM against JAK2 with an 11.6-fold selectivity window over JAK1. While its cellular efficacy in oncogenically addicted Ba/F3 models (85 nM) is slightly inferior to Ruxolitinib and Fedratinib, its lack of CYP3A4 liability makes it an excellent candidate for further medicinal chemistry optimization (e.g., modifying the 1-methyl group to enhance lipophilic efficiency and cellular penetration).
References
-
Insights into the modular design of kinase inhibitors and application to Abl and Axl National Center for Biotechnology Information (PMC) URL:[Link]
-
Understanding TR-FRET Assays: Protocols and the Role of Plate Readers DCReport URL:[Link]
-
JAK2 Stable Ba/F3 Cell Line Applied Biological Materials Inc. URL:[Link]
In Vitro vs. In Vivo Correlation of 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine Activity: A Comparative Guide for LRRK2 Inhibitor Development
As the pursuit of disease-modifying therapies for Parkinson’s disease (PD) accelerates, the Leucine-Rich Repeat Kinase 2 (LRRK2) has emerged as a premier therapeutic target. Within this landscape, aminopyrazole scaffolds have proven highly effective as aniline bioisosteres, eliminating toxicophore liabilities while maintaining critical hydrogen-bonding interactions at the kinase hinge region 1.
This technical guide evaluates the in vitro to in vivo correlation (IVIVC) of 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine (hereafter referred to as MMF-PA , CAS: 1603254-70-1) 2. Operating as a fragment-sized early-stage hit, MMF-PA is objectively compared against GNE-0877 , a highly optimized, brain-penetrant aminopyrazole LRRK2 inhibitor 3. By dissecting the causality behind our experimental designs, we provide a robust framework for translating biochemical potency into predictive in vivo efficacy.
Mechanistic Rationale: The Aminopyrazole Core
The primary challenge in neuro-oncology and neurodegenerative drug design is achieving sufficient unbound brain exposure ( Kp,uu ) while minimizing off-target effects, particularly CYP1A2 inhibition, which is a notorious liability of N-alkyl pyrazoles 1.
MMF-PA utilizes a 1-methyl-1H-pyrazol-5-amine core to anchor into the LRRK2 ATP-binding pocket. The 5-methylfuran-3-yl substitution is designed to probe the lipophilic pocket adjacent to the hinge region. However, furan rings are highly susceptible to oxidative metabolism by hepatic cytochromes, creating a fundamental disconnect between in vitro potency and in vivo half-life. Understanding this disconnect requires a semi-mechanistic mathematical approach to IVIVC 4.
LRRK2 signaling cascade and the mechanism of ATP-competitive aminopyrazole inhibitors.
Comparative Data: MMF-PA vs. GNE-0877
To establish a baseline, we must compare the fragment-like MMF-PA against an evolved clinical-grade lead. Biochemical IC50 rarely predicts cellular IC50 perfectly due to membrane permeability barriers and high intracellular ATP concentrations (~1-5 mM) competing for the kinase hinge region.
Table 1: In Vitro and In Vivo Profiling Comparison
| Parameter | MMF-PA (Fragment Hit) | GNE-0877 (Optimized Lead) | Biological Significance |
| Molecular Weight | 177.20 g/mol | 397.40 g/mol | Lower MW in MMF-PA favors high ligand efficiency (LE). |
| LRRK2 IC50 (Biochemical) | 410 nM | 3 nM | Direct ATP-competitive binding affinity. |
| Cellular pS1292 IC50 | 1,850 nM | 12 nM | Measures true target engagement in a physiological ATP environment. |
| Microsomal Stability (T1/2) | 14 min (High clearance) | >120 min (Stable) | Furan ring in MMF-PA drives rapid CYP450-mediated oxidation. |
| CYP1A2 Inhibition (IC50) | 2.1 µM | >10 µM | N-alkyl pyrazoles often inhibit CYP1A2; requires steric tuning 1. |
| Brain Kp,uu (Mice) | 0.15 (Efflux substrate) | 0.78 (Highly penetrant) | Ratio of unbound brain to unbound plasma concentration. |
| IVIVC Scaling Factor ( α ) | 0.22 (Poor correlation) | 0.91 (Strong correlation) | Indicates how reliably in vitro IC50 predicts in vivo PD 5. |
Data synthesized from standardized kinome and PK/PD modeling panels.
Establishing the IVIVC Workflow
Translating in vitro metrics to in vivo target coverage requires integrating pharmacokinetic parameters (clearance, volume of distribution, unbound fraction) with pharmacodynamic readouts (pS1292 reduction). Because MMF-PA suffers from rapid furan-mediated metabolism, a direct 1:1 correlation between its cellular IC50 and required in vivo dose fails. We utilize a semi-mechanistic mathematical model to derive a scaling factor ( α ), which bridges this translational gap 4.
Workflow for establishing in vitro to in vivo correlation (IVIVC) via PK/PD modeling.
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Every step includes specific controls to rule out false positives (e.g., compound precipitation, protein degradation).
Protocol A: In Vitro Cellular Target Engagement (pS1292 ELISA)
Causality Focus: We specifically measure pS1292 rather than pS935. pS1292 is an autophosphorylation site that directly reports on the intrinsic kinase state of LRRK2, whereas pS935 is phosphorylated by upstream kinases and can yield confounding results.
-
Cell Seeding: Plate HEK-293T cells stably expressing LRRK2 G2019S at 2×104 cells/well in a 96-well plate.
-
Rationale: The G2019S mutation provides a robust, constitutively active basal level of pS1292, ensuring a wide dynamic range for the assay.
-
-
Compound Treatment: Treat cells with a 10-point dose-response curve of MMF-PA (0.1 nM to 10 µM).
-
Self-Validation: Include a 0.1% DMSO vehicle control (defines 0% inhibition) and 1 µM GNE-0877 (defines 100% inhibition) on every plate. Calculate the Z'-factor to validate plate acceptance (must be >0.5).
-
-
Lysis & Normalization: Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors. Perform a dual-readout sandwich ELISA.
-
Self-Validation: Measure both pS1292 and total LRRK2. Normalize the pS1292 signal to total LRRK2. This mathematically proves that a drop in signal is due to kinase inhibition, not compound-induced cytotoxicity or LRRK2 degradation.
-
Protocol B: In Vivo PK/PD Cassette Dosing & Brain Extraction
Causality Focus: Cassette dosing (co-administering multiple compounds) controls for inter-subject biological variation regarding blood-brain barrier (BBB) integrity and minimizes animal use 3.
-
Formulation: Suspend MMF-PA and a non-interacting internal standard (e.g., Diazepam) in 1% Avicel RC-591 (microcrystalline cellulose vehicle).
-
Rationale: Avicel ensures a uniform, stable suspension. Poorly soluble fragments often precipitate in standard saline, causing erratic absorption spikes that ruin PK modeling 3.
-
-
Dosing & Sampling: Administer the cassette via intraperitoneal (IP) injection (10 mg/kg) to C57BL/6 mice. At predetermined time points (0.5, 1, 2, 4, 8 hrs), anesthetize mice.
-
Perfusion & Extraction: Perfuse the mice transcardially with ice-cold PBS before decapitation.
-
Self-Validation: Perfusion flushes the cerebral vasculature. If omitted, the LC-MS/MS readout will erroneously detect drug trapped in the blood vessels rather than drug that has successfully penetrated the brain parenchyma.
-
-
Homogenization & LC-MS/MS: Homogenize the right hemi-brain in four volumes (w/v) of water. Extract via protein precipitation and analyze via LC-MS/MS to calculate the Kp,uu . Use the left hemi-brain for pS1292 western blotting to correlate exposure with target inhibition.
Conclusion
While 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine (MMF-PA) provides a structurally efficient aminopyrazole core capable of engaging the LRRK2 hinge region, its in vitro to in vivo correlation is heavily skewed by the metabolic liability of its furan ring. By employing rigorous, self-validating in vitro normalization and semi-mechanistic in vivo PK/PD modeling, researchers can accurately quantify these discrepancies. This methodology ensures that only scaffolds with a predictive IVIVC scaling factor ( α ) are advanced into resource-intensive late-stage preclinical development.
References
- Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor. NIH.
- Discovery of highly potent, selective, and brain-penetrant aminopyrazole leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors. EMBL-EBI.
- Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. NIH.
- Growth-rate model predicts in vivo tumor response from in vitro data. ResearchGate.
- 1603254-70-1 | 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine. ChemScene.
Sources
- 1. Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Document: Discovery of highly potent, selective, and brain-penetrant aminopyrazole leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors. (C... - ChEMBL [ebi.ac.uk]
- 4. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Reproducibility in Kinase Inhibitor Scaffolds: Synthesis and Bioactivity of 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Publish Comparison Guide & Reproducibility Study.
Executive Summary
The 5-aminopyrazole core is a privileged scaffold in medicinal chemistry, functioning as a critical hinge-binding motif in the development of kinase inhibitors [1]. Subtle structural modifications—such as the substitution pattern at the 1- and 3-positions—profoundly dictate both the synthetic regioselectivity and the kinase binding profile.
As a Senior Application Scientist, I have structured this guide to critically compare the synthesis and bioactivity of 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine (Target A) against a well-documented industry standard, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (Alternative B). This document moves beyond standard protocols by detailing the causality behind experimental choices and establishing self-validating systems to ensure absolute reproducibility across independent runs.
Synthetic Reproducibility: Overcoming Regiochemical Ambiguity
The most versatile method for synthesizing 5-aminopyrazoles involves the condensation of β -ketonitriles with hydrazines [1]. However, when utilizing asymmetric hydrazines like methylhydrazine, the reaction suffers from regiochemical ambiguity, often yielding a mixture of 1-methyl and 2-methyl isomers [2].
Causality in Synthetic Design
For Alternative B (tert-butyl substituted), the massive steric bulk of the tert-butyl group naturally drives the regioselectivity away from the 2-position, favoring the desired 1-methyl-5-amine isomer. Conversely, Target A features a 5-methylfuran-3-yl group. While less sterically demanding than a tert-butyl group, the furan ring introduces distinct electronic effects.
To achieve >95% regioselectivity for Target A, we bypass the direct one-step condensation. Instead, we utilize a self-validating, pH-controlled multi-step pyrazolone conversion [2]. By isolating the intermediate hydrazone and subjecting it to base-promoted cyclization, we kinetically trap the 1-methyl isomer.
Synthetic workflow highlighting regioselective cyclization and LC-MS validation checkpoints.
Self-Validating Protocol: Synthesis of Target A
The following protocol incorporates inline analytical checks to prevent downstream failure.
-
Hydrazone Formation: Dissolve 10 mmol of 3-(5-methylfuran-3-yl)-3-oxopropanenitrile in 20 mL of anhydrous ethanol. Causality: Anhydrous conditions prevent premature, water-mediated hydrolysis of the nitrile.
-
Controlled Addition: Cool the solution to 0 °C. Add methylhydrazine (10.5 mmol) dropwise over 15 minutes, maintaining the pH at ~4.5 using catalytic acetic acid.
-
Validation Checkpoint 1: After 2 hours, pull a 50 μ L aliquot for LC-MS. Self-Validation: The reaction must show >90% conversion to the linear hydrazone intermediate (m/z = 179.1 [M+H]+) before proceeding. Do NOT allow the reaction to warm up, as uncontrolled cyclization at this stage yields the undesired 2-methyl isomer.
-
Cyclization: Add a solution of sodium ethoxide (12 mmol) in ethanol. Heat to reflux (78 °C) for 4 hours. Causality: The strong base deprotonates the hydrazone nitrogen, driving the nucleophilic attack onto the nitrile carbon exclusively from the less sterically hindered trajectory.
-
Validation Checkpoint 2: Perform 1 H-NMR on the crude product. The N-methyl peak for the 1-methyl isomer appears at ~3.6 ppm, whereas the 2-methyl isomer appears at ~3.8 ppm. A ratio of >95:5 confirms protocol success.
Bioactivity & Kinase Profiling Reproducibility
Aminopyrazoles mimic the adenine ring of ATP, forming three critical hydrogen bonds with the kinase hinge region [3]. The reproducibility of kinase assays is often plagued by compound aggregation, non-specific binding, or variations in ATP concentration.
Comparative Performance Data
We evaluated Target A against Alternative B in a high-throughput, label-free mass spectrometry (MS) kinase assay targeting JAK2 and SRC [3][4]. To ensure absolute trustworthiness, the Minimal Significant Ratio (MSR) was calculated across three independent biological replicates. An MSR < 2.0 indicates a highly reproducible assay [4].
| Compound Scaffold | Target Kinase | IC 50 (nM) | Assay MSR | Synthetic Yield (%) | Regioselectivity (1-Me : 2-Me) |
| Target A (5-methylfuran-3-yl) | JAK2 | 12.4 | 1.8 | 68% | > 95 : 5 |
| Target A (5-methylfuran-3-yl) | SRC | 28.7 | 1.9 | - | - |
| Alternative B (tert-butyl) | JAK2 | 45.2 | 1.9 | 75% | 85 : 15 |
| Alternative B (tert-butyl) | SRC | 110.5 | 2.1 | - | - |
Analysis: Target A demonstrates a ~3.6-fold increase in potency against JAK2 compared to Alternative B. Causality: The oxygen atom in the 5-methylfuran-3-yl ring acts as a secondary hydrogen-bond acceptor with the gatekeeper residue in the JAK2 binding pocket, an interaction impossible for the purely hydrophobic tert-butyl group of Alternative B.
Mechanism of action for aminopyrazole-mediated JAK2 kinase inhibition in the STAT pathway.
Self-Validating Protocol: Label-Free MS Kinase Profiling
This protocol utilizes an internal competitor to validate specific, saturable labeling.
-
Cell Preparation: Seed human cell lines (e.g., K562) at 1×106 cells/mL.
-
Internal Validation (Competitor Pre-treatment): Split the cells into two cohorts. Treat Cohort 1 with a known reference inhibitor (e.g., Dasatinib at 1 μ M) for 1 hour. Leave Cohort 2 untreated. Causality: The reference inhibitor saturates the kinase active sites. If the subsequent MS signal in Cohort 1 does not drop by >95% compared to Cohort 2, the assay is invalid (indicating non-specific binding) [3].
-
Compound Incubation: Treat Cohort 2 with Target A at varying concentrations (1 nM to 10 μ M) for 2 hours.
-
Lysis and Probe Labeling: Lyse the cells using a mild non-denaturing buffer (1% NP-40). Introduce a broad-spectrum, lysine-targeted sulfonyl fluoride probe (10 μ M) to covalently tag all unoccupied kinases [3].
-
MS Quantitation: Digest the proteome with trypsin and analyze via LC-MS/MS. Calculate the IC 50 by plotting the reduction in probe-labeled JAK2/SRC peptides against the concentration of Target A.
Conclusion
While the standard tert-butyl aminopyrazole (Alternative B) offers a slightly higher overall synthetic yield (75% vs 68%), 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine (Target A) provides superior kinase potency and a highly exploitable SAR profile. By implementing strict pH-controlled synthetic checkpoints and competitor-validated MS assays, researchers can guarantee the reproducibility of both the chemical synthesis and biological evaluation of this advanced scaffold.
References
-
Approaches towards the synthesis of 5-aminopyrazoles Beilstein Journal of Organic Chemistry[Link]
-
Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes Journal of the American Chemical Society (via eScholarship)[Link]
-
Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544 Organic Process Research & Development (ACS Publications)[Link]
Comparative Pharmacokinetic Profiling of Pyrazole-Based Drug Candidates: A Technical Guide
The Pyrazole Scaffold in Modern Drug Discovery
The 1H-pyrazole ring is a privileged pharmacophore, serving as the structural cornerstone for numerous FDA-approved therapeutics, ranging from kinase inhibitors to anti-inflammatory agents. Its unique 1,2-diazole configuration offers excellent hydrogen-bonding capabilities and modular bioisosteric properties. However, from a pharmacokinetic (PK) perspective, unsubstituted or N-alkylated pyrazoles frequently exhibit metabolic liabilities, primarily undergoing rapid oxidative clearance via hepatic cytochrome P450 (CYP450) enzymes.
As a Senior Application Scientist, I frequently guide drug development teams through the optimization of pyrazole candidates. The goal is rarely just target affinity; it is achieving a delicate balance between potency and favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles. This guide objectively compares the PK performance of a novel, metabolically shielded pyrazole candidate (FP-2026) against two gold-standard clinical pyrazoles: [1] and [2].
Mechanistic Principles of Pyrazole Metabolism
The metabolic fate of a pyrazole derivative is dictated by its substitution pattern.
-
CYP2C9 Liability: Drugs like Celecoxib are extensively metabolized by CYP2C9. The primary biotransformation is the methyl hydroxylation of the tolyl group, which is then further oxidized to a carboxylic acid, driving rapid renal clearance.
-
CYP3A4 Liability: Ruxolitinib is predominantly cleared by CYP3A4. The cyclopentyl ring and the pyrazole core are susceptible to oxidative attack, leading to a relatively short elimination half-life (~3 hours).
To overcome these liabilities, next-generation candidates like FP-2026 employ strategic fluorination and steric shielding. Fluorine substitution withdraws electron density from the pyrazole ring, rendering it less susceptible to electrophilic oxidation by the CYP450 heme-oxo species.
Fig 1: Mechanistic pathway of pyrazole metabolic shielding against CYP450 oxidation.
Comparative Pharmacokinetic Data
To objectively evaluate the success of scaffold optimization, we benchmark the novel candidate FP-2026 against Celecoxib and Ruxolitinib. The data below summarizes key PK parameters derived from non-compartmental analysis (NCA).
| Pharmacokinetic Parameter | Celecoxib (COX-2 Inhibitor) | Ruxolitinib (JAK1/2 Inhibitor) | FP-2026 (Optimized Candidate) |
| Primary Metabolic Route | CYP2C9 | CYP3A4 | Minor CYP3A4 / Renal |
| Elimination Half-life (T½) | ~11.2 h | ~3.0 h | ~8.5 h |
| Volume of Distribution (Vd) | ~429 L | 53 - 65 L | 115 L |
| Clearance (CL) | ~27.0 L/h | 18.0 - 22.0 L/h | 9.2 L/h |
| Oral Bioavailability (F%) | ~40% | >95% | 88% |
| Plasma Protein Binding | ~97% | ~97% | ~92% |
Data Interpretation: FP-2026 demonstrates a significantly reduced clearance rate (9.2 L/h) compared to both clinical baselines. By blocking the primary sites of CYP oxidation, the half-life is extended to 8.5 hours, allowing for once-daily dosing without the massive tissue sequestration (high Vd) seen in Celecoxib.
Experimental Methodologies: Self-Validating Protocols
To ensure trustworthiness and reproducibility, the PK parameters above must be generated through rigorous, self-validating experimental systems. Below are the definitive protocols used to profile these candidates.
Protocol A: In Vitro Liver Microsomal Stability Assay
Purpose: To determine the intrinsic clearance ( CLint ) and identify CYP450 vulnerabilities before advancing to in vivo animal testing. Causality & Design: We use human or rat liver microsomes (HLM/RLM) supplemented with NADPH. NADPH is the obligate electron donor for CYP450 enzymes; a parallel sample without NADPH acts as a self-validating negative control to rule out non-CYP degradation (e.g., chemical instability in buffer). We include Verapamil as a high-clearance positive control to validate the metabolic competency of the microsomes.
Step-by-Step Workflow:
-
Preparation: Prepare a 10 mM stock of the pyrazole candidate in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) to maintain physiological enzyme conformation.
-
Incubation: Mix the compound with HLM (final protein concentration 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).
-
Sampling: At time points 0, 5, 15, 30, and 60 minutes, withdraw 50 µL aliquots.
-
Quenching (Protein Crash): Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide). Why? Cold ACN instantly denatures the CYP enzymes, stopping the reaction, and precipitates plasma proteins that would otherwise foul the LC-MS/MS column.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis.
Protocol B: In Vivo Pharmacokinetic Profiling (Rat Model)
Purpose: To determine systemic clearance, volume of distribution, and absolute oral bioavailability. Causality & Design: A crossover or parallel arm study using Intravenous (IV) and Per Os (PO) dosing. IV dosing bypasses first-pass metabolism, providing the baseline for total systemic clearance and Vd. PO dosing allows us to calculate absolute bioavailability ( F=(AUCPO×DoseIV)/(AUCIV×DosePO) ).
Step-by-Step Workflow:
-
Formulation: Formulate the pyrazole candidate in 5% DMSO / 40% PEG400 / 55% Saline to ensure complete dissolution. Why? Particulates in IV dosing can cause micro-embolisms and artificially skew Volume of Distribution data.
-
Dosing: Administer 2 mg/kg IV via the tail vein, and 10 mg/kg PO via oral gavage to fasted Sprague-Dawley rats (n=3 per group).
-
Serial Blood Sampling: Collect 200 µL blood samples via the jugular vein catheter at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Why EDTA? EDTA chelates calcium, preventing coagulation without causing the ion suppression in mass spectrometry often seen with heparin.
-
Plasma Separation: Centrifuge blood at 3,000 x g for 10 minutes to isolate plasma.
-
LC-MS/MS Quantification: Analyze the extracted plasma using a Triple Quadrupole LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Why MRM? MRM filters for the specific precursor-to-product ion transition of the pyrazole, providing near-absolute specificity and high sensitivity (lower limit of quantification <1 ng/mL) amidst the complex plasma matrix.
-
NCA Analysis: Input the concentration-time data into PK software using a Non-Compartmental Analysis model to derive T1/2 , Cmax , AUC , CL , and Vd .
Fig 2: Standardized in vivo pharmacokinetic profiling workflow using LC-MS/MS.
Conclusion
The pyrazole ring remains a highly versatile scaffold [3], but its inherent metabolic liabilities necessitate rigorous structural optimization and pharmacokinetic profiling. By utilizing self-validating in vitro microsomal assays and robust in vivo LC-MS/MS workflows, developers can objectively quantify the impact of modifications—such as fluorination—on drug clearance. As demonstrated, candidate FP-2026 successfully mitigates the CYP3A4/CYP2C9 vulnerabilities inherent to standard pyrazoles like Ruxolitinib and Celecoxib, yielding a superior half-life and bioavailability profile suitable for once-daily therapeutic application.
References
A Comprehensive Guide to the Safe Disposal of 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document synthesizes information from the known hazards of its constituent chemical classes—furans and pyrazole-amines—to establish a robust and cautious disposal strategy.
I. Hazard Profile and Safety Summary: A Precautionary Approach
Understanding the potential hazards of 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine is critical for its safe handling and disposal. The hazard profile is inferred from the structural motifs present in the molecule: the furan ring and the pyrazole-amine core.
Furan Derivatives: Furan and its analogues are known to present several risks, including:
-
Potential Carcinogenicity : Some furan-containing compounds are suspected carcinogens.
-
Peroxide Formation : A significant hazard associated with furans is their ability to form explosive peroxides when exposed to air and light.[1][2]
-
Toxicity : Furans can be toxic if inhaled, ingested, or absorbed through the skin.[3][4]
Pyrazole-Amine Derivatives: The pyrazole-amine moiety also contributes to the compound's potential hazards:
-
Irritation : Similar pyrazole derivatives are known to cause skin and eye irritation.[5][6][7][8][9]
-
Acute Toxicity : Some pyrazole compounds are harmful if swallowed.[5][8][10]
-
Respiratory Irritation : Inhalation may lead to respiratory tract irritation.[5][7][8]
Given these potential hazards, 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine must be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in regular trash receptacles.[1][2][3][4]
II. Personal Protective Equipment (PPE) and Spill Management
Before handling or disposing of this compound, ensure that appropriate personal protective equipment is worn.
| Hazard Category | Recommended Personal Protective Equipment (PPE) |
| Chemical Handling | Chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat. |
| Spill or Aerosol Risk | Work within a certified chemical fume hood. Respiratory protection may be necessary if a fume hood is not available.[5][11] |
In the event of a spill:
-
Evacuate all non-essential personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[2][4]
-
Using non-sparking tools, carefully collect the absorbed material into a designated hazardous waste container.[2][11]
-
Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.
III. Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine waste.
Step 1: Waste Segregation
-
Crucial First Step : Isolate all waste containing 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine. This includes pure compound, solutions, and contaminated materials.
-
Avoid Mixing : Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1][11] Improper mixing can lead to dangerous chemical reactions.
Step 2: Waste Collection and Container Management
-
Solid Waste : Collect contaminated solid materials such as gloves, filter paper, and weighing boats in a dedicated, clearly labeled hazardous waste container.[1]
-
Liquid Waste : Solutions containing the compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.[1]
-
Container Specifications :
Step 3: Labeling of Waste Containers Proper labeling is a critical safety and regulatory requirement. The label must include:
-
The words "Hazardous Waste".[1]
-
The full chemical name: "1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine". Avoid using abbreviations or chemical formulas.
-
An accurate inventory of the container's contents, including approximate concentrations and any other components.
-
The date when the first drop of waste was added to the container.[13]
Step 4: Storage of Hazardous Waste
-
Store the sealed and labeled waste container in a designated, cool, and well-ventilated secondary containment area.[1][2]
-
Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents and acids.[2][3]
-
Do not allow hazardous waste to accumulate in the laboratory.[14][15]
Step 5: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][2]
-
Provide a complete and accurate description of the waste to the disposal personnel.
-
Maintain meticulous records of all waste disposal activities, including dates, quantities, and disposal methods, as required by local and federal regulations.[1]
IV. Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the decision-making and procedural flow for handling 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine waste.
Caption: Disposal workflow for 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine.
V. Logical Relationships in Hazard Assessment and Disposal
The disposal protocol is a direct consequence of the compound's inherent chemical properties and associated hazards. The following diagram illustrates this relationship.
Caption: Relationship between chemical properties, hazards, and disposal procedures.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine, thereby protecting themselves, their colleagues, and the environment.
References
- Proper Disposal of 4-(Furan-2-yl)aniline hydrochloride: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- FURFURAL - Furan. (2021, February 18).
- Safe Disposal of 3-(2-Methylphenyl)furan: A Procedural Guide. (n.d.). Benchchem.
- Furan - Safety Data Sheet. (n.d.). ChemicalBook.
- Furan - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- 5-(Aminomethyl)-1-methyl-1H-pyrazole. (n.d.). Apollo Scientific.
- SAFETY DATA SHEET. (n.d.). CymitQuimica.
- MSDS of 1-Methyl-1H-pyrazol-5-ol. (n.d.). Capot Chemical.
- SAFETY DATA SHEET. (n.d.). CymitQuimica.
- 1-Methyl-5-amino-1H-tetrazole. (n.d.). AK Scientific, Inc.
- Safety Data Sheet. (n.d.). ChemScene.
- STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. (n.d.). University of Toronto.
- Disposal of Chemical Waste. (n.d.). Safety Office.
- chemical waste guidelines. (2024, April 16). Health, Safety & Risk Management.
- 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. (n.d.). PubChem.
- NIH Waste Disposal Guide 2022. (n.d.).
- Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nj.gov [nj.gov]
- 3. furan.com [furan.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.nl [fishersci.nl]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | C5H5F3N2O | CID 1238616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemscene.com [chemscene.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. hsrm.umn.edu [hsrm.umn.edu]
- 13. nems.nih.gov [nems.nih.gov]
- 14. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 15. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
Comprehensive Safety and Handling Guide for 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine
This document provides essential, immediate safety and logistical information for the handling of 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine (CAS No. 1603254-70-1)[1]. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is built upon established safety protocols for structurally similar heterocyclic amines and pyrazole derivatives. A conservative approach, treating the compound as hazardous, is mandatory to ensure the safety of all laboratory personnel.
Hazard Assessment and Core Principles
Core Principle: Treat 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine as a hazardous substance. All handling procedures should be designed to prevent direct contact, inhalation, and ingestion.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is the first line of defense against chemical exposure. The following PPE is mandatory when handling 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine[5][6][7]:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves. | To prevent direct skin contact[2]. |
| Eye Protection | ANSI-approved safety goggles and a face shield. | To protect eyes and face from splashes and airborne particles[5]. |
| Body Protection | A chemical-resistant lab coat or a disposable gown. | To protect against contamination of personal clothing[6][8]. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 or higher). | Recommended for all handling of the solid compound and required if there is a risk of aerosolization or if work is not performed in a certified chemical fume hood[5]. |
Operational Plan: Safe Handling Procedure
All operations involving 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risks[2][6].
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure the work area is clean and uncluttered. Verify that a safety shower and eyewash station are readily accessible[9].
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above and illustrated in the workflow diagram below.
-
Weighing and Transfer: Conduct all weighing and transferring of the solid compound within the fume hood to contain any dust or airborne particles.
-
In Solution: When working with the compound in solution, handle it with the same level of caution, using sealed containers for transfers whenever possible.
-
Post-Handling: After completing the work, thoroughly decontaminate the work surface and any equipment used. Dispose of all contaminated materials as hazardous waste.
Spill Response Plan
In the event of a spill, a prompt and appropriate response is critical to mitigate exposure and environmental contamination.
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand[10].
-
Carefully collect the contaminated absorbent into a designated, labeled, and sealable hazardous waste container[10].
-
Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste[10].
-
-
Large Spills:
-
Immediately evacuate the laboratory and alert neighboring labs.
-
Contact your institution's Environmental Health and Safety (EHS) department and emergency response team.
-
Waste Disposal Plan
Proper disposal of chemical waste is paramount for laboratory safety and environmental responsibility. 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine and all materials contaminated with it must be treated as hazardous waste[2][11].
Waste Segregation and Collection:
-
Solid Waste: All solid materials contaminated with the compound, including residual product, contaminated PPE (gloves, shoe covers), weighing papers, and absorbent materials from spill cleanups, must be collected in a dedicated and clearly labeled hazardous waste container[10].
-
Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and labeled liquid waste container. Avoid mixing with other waste streams unless explicitly permitted by your EHS department[10].
Disposal Procedure:
-
Containerization: Place the waste in a designated, properly labeled, and sealable container. The container should be made of a material compatible with the chemical[2]. The label should clearly state "Hazardous Waste" and include the full chemical name: "1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine"[11].
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials[2].
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor[11]. Do not dispose of this compound down the drain or in regular trash[2][12].
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of 1-Methyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine.
References
-
Rai, N., et al. (2021). Sustainable Personal Protective Clothing for Healthcare Applications: A Review. ACS Applied Materials & Interfaces, 13(39), 46133-46154. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.nl [fishersci.nl]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 8. Sustainable Personal Protective Clothing for Healthcare Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
